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  • Product: 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione
  • CAS: 2092438-66-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Characterization of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Executive Summary In the landscape of modern drug development, fused bicyclic heterocycles serve as privileged scaffolds for interrogating complex biological targets. 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, fused bicyclic heterocycles serve as privileged scaffolds for interrogating complex biological targets. 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a highly specialized, electrophilic intermediate characterized by a brominated pyrrole ring fused to an oxazine-1,3-dione (cyclic anhydride) moiety. This whitepaper provides an in-depth technical analysis of its topological structure, physicochemical properties, and a self-validating synthetic protocol designed for high-yield isolation in medicinal chemistry workflows.

Topological Deconstruction & Structural Elucidation

To understand the chemical behavior of this molecule, we must deconstruct its IUPAC nomenclature, which dictates a precise bicyclic architecture:

  • Pyrrolo[2,1-c][1,4]oxazine Core: The foundation is a fusion between a 5-membered pyrrole and a 6-membered 1,4-oxazine ring. The [2,1-c] descriptor indicates that the c face of the oxazine (the C3–N4 bond) is fused to the 2,1 face of the pyrrole (the C2–N1 bond). Consequently, the nitrogen atom is shared at the bridgehead.

  • 1,3-dione (Cyclic Anhydride): The 1H,3H,4H designation indicates the saturated positions in the parent heterocycle. The addition of the 1,3-dione suffix specifies that the carbons at positions 1 and 3 are oxidized to carbonyls. Separated by the oxygen at position 2, this forms a highly reactive cyclic anhydride, rendering the molecule susceptible to targeted nucleophilic attack (e.g., by primary amines).

  • 7-bromo Substitution: A bromine atom is positioned at C7 of the fused system (corresponding to the C4 position of the isolated pyrrole ring). This halogenation serves a dual purpose: it increases the lipophilicity (LogP) of the scaffold for better membrane permeability and provides an unmistakable isotopic fingerprint for analytical validation.

Physicochemical Parameters & Mass Spectrometry

Accurate mass determination is critical for the validation of halogenated heterocycles. The presence of bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This results in a distinct "doublet" peak in mass spectrometry, which acts as a built-in diagnostic tool to confirm structural integrity during synthesis. The exact mass parameters for the C7​H4​BrNO3​ formula align with established reference standards for this exact atomic composition[1].

Quantitative Physicochemical Data
PropertyCalculated ValueAnalytical Significance
Chemical Formula C7​H4​BrNO3​ Defines stoichiometry for synthesis.
Molecular Weight 230.016 g/mol Used for molarity and yield calculations.
Monoisotopic Mass ( 79Br ) 228.937 Da Primary target for High-Resolution MS (HRMS).
Monoisotopic Mass ( 81Br ) 230.935 Da Confirms the presence of the bromine atom.
Hydrogen Bond Donors 0 Indicates lack of free N-H or O-H groups.
Hydrogen Bond Acceptors 3 Facilitates binding in kinase/enzyme pockets.

Synthetic Methodology & Self-Validating Protocol

The synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives relies on the precise intramolecular cyclization of dicarboxylic acid precursors[2]. For this specific molecule, the precursor is 1-(carboxymethyl)-4-bromo-1H-pyrrole-2-carboxylic acid .

Experimental Workflow

SynthesisWorkflow N1 Precursor Assembly 1-(carboxymethyl)-4-bromo- 1H-pyrrole-2-carboxylic acid N2 Intramolecular Dehydration (Ac2O, 80°C, 2h) N1->N2 N3 In-Process LC-MS Target: [M+H]+ 229.9 / 231.9 N2->N3 N4 Conversion > 95%? N3->N4 N4->N2 No N5 Anhydrous Crystallization (Prevents Hydrolysis) N4->N5 Yes N6 HRMS & 13C-NMR Structural Confirmation N5->N6

Experimental workflow for the synthesis and analytical validation of the bicyclic anhydride.
Step-by-Step Protocol

This protocol is engineered with causality in mind, ensuring that every chemical intervention is analytically verifiable.

  • Precursor Solvation:

    • Action: Dissolve 1.0 eq of 1-(carboxymethyl)-4-bromo-1H-pyrrole-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: The target oxazine-1,3-dione is a cyclic anhydride. The strict exclusion of ambient moisture is mandatory to prevent the thermodynamic hydrolysis of the product back into the open-chain dicarboxylic acid.

  • Dehydrative Cyclization:

    • Action: Introduce 3.0 eq of Acetic Anhydride ( Ac2​O ) and heat the reaction mixture to 80°C for 2 hours.

    • Causality: Ac2​O acts as a chemical dehydrating agent, driving the intramolecular condensation of the two carboxylic acid groups to form the 6-membered anhydride ring, releasing acetic acid as a byproduct.

  • In-Process Self-Validation (LC-MS):

    • Action: Extract a 10 µL aliquot, quench in anhydrous acetonitrile, and analyze via LC-MS.

    • Validation: The protocol is self-validating through mass shift analysis. The successful cyclization is confirmed by the disappearance of the precursor mass ( [M+H]+=247.9 Da ) and the emergence of the product mass ( [M+H]+=229.9 Da ). The retention of the 1:1 doublet at 229.9/231.9 Da guarantees the bromine atom has not been cleaved during heating.

  • Isolation and Anhydrous Crystallization:

    • Action: Concentrate the mixture under reduced pressure to remove DCM and residual acetic acid. Re-dissolve the crude in minimal anhydrous toluene and cool to 4°C to induce crystallization.

    • Causality: Toluene provides an ideal non-nucleophilic, hydrophobic environment that forces the polar cyclic anhydride to precipitate out of solution while keeping organic impurities dissolved.

Mechanistic Relevance in Drug Development

The 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione scaffold is not typically an end-stage drug but a highly reactive "warhead" or building block. The cyclic anhydride is primed for ring-opening reactions with biological nucleophiles. In synthetic applications, reacting this compound with various primary amines (such as urea or substituted anilines) yields complex spiro-heterocycles and triazaspiro compounds, which are heavily utilized in the development of antibacterial, antifungal, and antitumor agents[2]. The bromine at position 7 further allows for downstream late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

References

  • 3-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 (Exact Mass Parameters)

    • Source: PubChem (National Center for Biotechnology Inform
    • URL:[Link][1]

  • Reaction of Pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with Urea. Synthesis of Triazaspiro[3]non-8-ene-2,4,7-triones

    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:[Link][2]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione Preamble: An extensive review of the current scientific literature reveals that while...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione

Preamble: An extensive review of the current scientific literature reveals that while the chemical entity 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione is available for research purposes, its specific biological activities and mechanism of action have not been publicly documented.[2] The parent heterocyclic systems, pyrrole and oxazine, are known to be privileged scaffolds in medicinal chemistry, contributing to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] This guide, therefore, presents a comprehensive, hypothesis-driven framework for the systematic in vitro elucidation of the mechanism of action for this compound, based on the known therapeutic potential of its core structures. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Foundational Mechanistic Hypothesis and Initial Screening

Given the established bioactivity of pyrrole and oxazine derivatives, it is plausible that 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (hereafter referred to as Compound X) may exert its effects through modulation of key cellular pathways implicated in cancer or inflammation. Our initial hypothesis posits that Compound X may function as either a cytotoxic agent against proliferating cancer cells or as an inhibitor of pro-inflammatory signaling cascades.

Initial Broad-Spectrum Bioactivity Screening

The first step is to perform a broad screen to identify the primary biological context in which Compound X is active. This approach maximizes the potential for identifying a "hit" and informs the subsequent, more focused mechanistic studies.

Experimental Protocol: Cancer Cell Line Panel Cytotoxicity Screen

  • Cell Line Selection: A panel of human cancer cell lines representing diverse tissue origins (e.g., NCI-60 panel) should be selected.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assay: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: Hypothetical IC50 Values for Compound X against a Panel of Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma2.8
HCT116Colon Carcinoma> 100
JurkatT-cell Leukemia0.9
U-87 MGGlioblastoma15.7

Causality Behind Experimental Choices: The selection of a diverse cancer cell line panel allows for the identification of potential tissue-specific sensitivities. A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.

Workflow for Initial Bioactivity Screening

G cluster_0 Initial Screening Phase Compound_X Compound X Stock Solution Serial_Dilution Prepare Serial Dilutions Compound_X->Serial_Dilution Treatment Treat Cells for 72h Serial_Dilution->Treatment Cell_Panel Cancer Cell Line Panel (e.g., NCI-60) Cell_Panel->Treatment Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis Hit_Identification Identify 'Hit' Cell Line (e.g., Jurkat) Data_Analysis->Hit_Identification G Compound_X Compound X HPK1 HPK1 Kinase Compound_X->HPK1 Inhibition pSLP76 Phospho-SLP76 (Inactivated) HPK1->pSLP76 Suppression of Phosphorylation TCR_Signaling T-Cell Receptor Signaling pSLP76->TCR_Signaling Negative Regulation Apoptosis Apoptosis Induction TCR_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TCR_Signaling->Cell_Cycle_Arrest Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation p21_CyclinD1 p21 / Cyclin D1 Modulation Cell_Cycle_Arrest->p21_CyclinD1 Cleaved_PARP Cleaved PARP Caspase_Activation->Cleaved_PARP

Caption: Hypothetical signaling pathway for Compound X in Jurkat T-cells.

Part 3: Direct Target Engagement and Biochemical Validation

Assuming the cellular assays suggest that Compound X inhibits the HPK1 pathway, the final step is to confirm direct binding to the putative target and characterize the nature of this interaction biochemically.

In Vitro Kinase Inhibition Assay

This assay will determine if Compound X directly inhibits the enzymatic activity of recombinant HPK1.

Experimental Protocol: HPK1 Kinase Assay

  • Assay Principle: Utilize a time-resolved fluorescence energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reaction Components: The reaction will include recombinant human HPK1 enzyme, a suitable substrate peptide, and ATP at its Km concentration.

  • Compound Titration: Perform a dose-response experiment with Compound X (e.g., 10-point, 3-fold serial dilution).

  • Reaction and Detection: Incubate the reaction components with Compound X for a defined period (e.g., 60 minutes) at room temperature. Then, add the detection reagents and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical HPK1 Inhibition Data

ParameterValue
Compound X IC5010.1 nM
Positive Control (GNE-0877) IC505 nM
Mechanism of Inhibition (MOI) Studies

To understand how Compound X inhibits HPK1, MOI studies are performed by varying the concentration of both ATP and the substrate.

Experimental Protocol: Kinase MOI Studies

  • ATP Competition: Perform the kinase assay with varying concentrations of ATP while keeping the substrate concentration constant. Repeat this at several fixed concentrations of Compound X.

  • Substrate Competition: Perform the kinase assay with varying concentrations of the substrate peptide while keeping the ATP concentration constant. Repeat this at several fixed concentrations of Compound X.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the kinetic data. An ATP-competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax.

References

  • Current time inform
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2). [Link]

  • Diana, P., Barraja, P., Lauria, A., Montalbano, A., Almerico, A. M., Dattolo, G., & Cirrincione, G. (2002). Pyrrolo[2,1-c]t[1][2]riazines From 2-diazopyrroles: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry, 37(3), 267-72. [Link]

  • Chaitra, G., & Rohini, R. M. (2021). Synthesis and Biological Activities of-[3]Oxazine Derivatives. Der Pharma Chemica, 13(3), 1-8. [Link]

  • Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c]o[1]xazine-3,9-diones - PMC. (2023). RSC Advances. [Link]

  • Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed. (2025). Bioorganic & Medicinal Chemistry. [Link]

Sources

Foundational

Assessing the Thermodynamic Stability of Novel Heterocyclic Compounds at Room Temperature: A Case Study of 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Foreword: The Imperative of Stability in Drug Discovery In the journey of a new chemical entity (NCE) from laboratory ben...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, thermodynamic stability is a cornerstone of its developability profile. A molecule that readily degrades under ambient conditions presents significant challenges in formulation, storage, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of a novel heterocyclic compound, using the hypothetical molecule 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione as a practical case study. As this specific molecule is not extensively documented in scientific literature, we will proceed by outlining a robust, first-principles approach applicable to any NCE with a similar complex scaffold. Our focus will be on generating a foundational understanding of the molecule's intrinsic stability at room temperature, a critical parameter for its progression in the drug development pipeline.

The Subject Molecule: Synthesis and Physicochemical Characterization

A prerequisite to any stability assessment is the synthesis of the pure, well-characterized active pharmaceutical ingredient (API). The structure of 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione, featuring a fused pyrrolo-oxazine bicyclic system, suggests a plausible multi-step synthetic route.

A potential synthetic approach could involve the reaction of a substituted pyrrole with a suitable bromo-functionalized reagent, followed by cyclization to form the oxazine ring. The purity of the final compound is paramount, as impurities can significantly impact stability studies. Therefore, rigorous purification, likely through column chromatography and recrystallization, is essential.

Following synthesis, a comprehensive physicochemical characterization should be performed to confirm the identity and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Only when the compound is confirmed to be of high purity (>98%) should stability studies commence.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques provide a rapid assessment of a compound's response to heat, offering insights into its melting behavior, polymorphism, and decomposition profile. These studies are crucial for identifying potential liabilities early in development.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an indispensable tool for determining the melting point, a key indicator of purity, and for detecting other thermal events such as polymorphic transitions or decomposition.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range is from ambient to 300 °C, or higher if no thermal events are observed.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, polymorphic transitions) and exothermic (decomposition) events.

ParameterValueInterpretation
Onset of Melting185.4 °CIndicates the beginning of the melting process.
Peak Melting Point188.2 °CA sharp melting peak suggests high purity.
Enthalpy of Fusion120.5 J/gEnergy required to melt the sample.
Decomposition Onset> 250 °CSuggests good thermal stability under these conditions.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to identify the presence of residual solvents or water.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve for mass loss steps, which indicate decomposition or volatilization of components.

Temperature RangeMass Loss (%)Interpretation
25 - 150 °C< 0.1%No significant loss of volatiles (e.g., water, solvent).
> 250 °CSignificantOnset of thermal decomposition, corroborating DSC data.

The workflow for this initial thermal analysis is illustrated below.

G cluster_0 Thermal Stability Assessment Workflow synthesis Synthesis & Purification of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione characterization Physicochemical Characterization (NMR, MS, FTIR, HPLC) synthesis->characterization Purity > 98% dsc Differential Scanning Calorimetry (DSC) characterization->dsc Proceed if pure tga Thermogravimetric Analysis (TGA) characterization->tga Proceed if pure data_analysis Data Analysis & Interpretation dsc->data_analysis tga->data_analysis stability_profile Initial Thermal Stability Profile data_analysis->stability_profile

Caption: Workflow for initial thermal stability assessment.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products and elucidate the degradation pathways. This information is invaluable for developing stability-indicating analytical methods and for understanding the molecule's intrinsic liabilities.

Experimental Design

The compound should be subjected to the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation (Dry Heat): 80 °C for 48 hours.

A solution of the compound in a suitable solvent (e.g., acetonitrile/water) is typically used for these studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Sample Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Add the stressor (acid, base, or oxidant) or place the sample under the specified light or heat conditions.

  • Time Points: Sample the solutions at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Hypothesized Degradation Pathway

Based on the structure of 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione, hydrolysis of the cyclic imide and ester functionalities would be a likely degradation pathway under acidic or basic conditions.

G cluster_1 Hypothesized Hydrolytic Degradation parent 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione intermediate Ring-Opened Intermediate (Dicarboxylic Acid) parent->intermediate Hydrolysis (Acid/Base) degradant1 Degradant A intermediate->degradant1 Further Degradation degradant2 Degradant B intermediate->degradant2 Further Degradation

Exploratory

An In-Depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

An In-Depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione For Researchers, Scientists, and Drug Development Professionals Abstract The burgeoning...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of medicinal chemistry continually seeks novel heterocyclic scaffolds with tailored electronic properties to enhance drug efficacy and specificity. The 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione represents a promising, yet largely uncharacterized, molecular entity. This guide provides a comprehensive framework for understanding and determining its electronic characteristics, with a primary focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. In the absence of direct experimental data for this specific molecule, we present a robust, combined computational and experimental workflow. This document serves as a predictive and methodological resource, empowering researchers to elucidate the electronic landscape of this and related novel compounds.

Introduction: The Significance of the Pyrrolo[2,1-c][1][2]oxazine Scaffold

The pyrrolo[2,1-c][1]oxazine core is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules.[2] The fusion of a pyrrole and an oxazine ring creates a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. The incorporation of a bromine atom and dione functionalities, as in 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione, is anticipated to significantly modulate its electronic properties, thereby influencing its reactivity, stability, and potential as a pharmacophore.

The electronic properties of a molecule, particularly the HOMO-LUMO gap, are fundamental to its chemical behavior.[3] This energy gap dictates the molecule's ability to donate or accept electrons, its photophysical properties, and its kinetic stability. In the context of drug development, these parameters can influence receptor binding, metabolic stability, and overall pharmacological profile.

Theoretical Framework: Understanding HOMO-LUMO and its Implications

The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular reactivity.

  • A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

  • A small HOMO-LUMO gap suggests high chemical reactivity and a greater propensity to undergo chemical reactions.

For 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione, the presence of the electron-withdrawing bromine atom and the dione group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the overall gap.

Proposed Computational Workflow for Electronic Property Prediction

Given the novelty of the target compound, Density Functional Theory (DFT) stands as a powerful in silico tool for predicting its electronic properties with a high degree of accuracy.[4][5] The following workflow outlines a standard and reliable computational approach.

Step-by-Step Computational Protocol
  • Molecular Geometry Optimization:

    • The initial step involves constructing the 3D structure of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione.

    • A geometry optimization is then performed to find the lowest energy conformation of the molecule. A commonly used and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4]

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

    • The HOMO-LUMO gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

  • Molecular Orbital Visualization:

    • Visualization of the HOMO and LUMO electron density plots provides invaluable insights into the regions of the molecule involved in electron donation and acceptance, respectively.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy Calculation C->D If no imaginary frequencies E 5. HOMO & LUMO Energy Extraction D->E G 7. Molecular Orbital Visualization D->G F 6. HOMO-LUMO Gap Calculation (ΔE = E_LUMO - E_HOMO) E->F

Caption: Proposed DFT workflow for predicting electronic properties.

Predicted Electronic Characteristics and Data Summary

While specific values require the execution of the aforementioned computational workflow, we can make qualitative predictions based on the structural features of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione.

PropertyPredicted Influence of Structural Moieties
HOMO Energy The electron-rich pyrrole ring will contribute significantly to the HOMO. However, the electron-withdrawing effects of the bromine and dione groups are expected to lower the overall HOMO energy, making the molecule less prone to oxidation compared to the unsubstituted pyrrolo-oxazine core.
LUMO Energy The dione carbonyl groups are strong electron-accepting moieties and will likely dominate the LUMO. The bromine atom will also contribute to lowering the LUMO energy. A lower LUMO energy suggests a higher electron affinity.
HOMO-LUMO Gap The combined effect on the HOMO and LUMO energies will determine the gap. It is plausible that both orbitals will be stabilized (lowered in energy), and the magnitude of this stabilization will dictate whether the gap increases or decreases relative to a parent compound. Computational studies on related heterocyclic systems often report HOMO-LUMO gaps in the range of 3-5 eV.[7]

Experimental Validation: Methodologies and Protocols

Computational predictions, while powerful, necessitate experimental validation. The following techniques are standard for characterizing the electronic properties of novel organic compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These experimental values can be correlated with the HOMO and LUMO energies.

  • Protocol:

    • Dissolve a small, precise amount of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential to measure the first oxidation and reduction potentials.

    • The HOMO and LUMO energies can be estimated from these potentials using empirical relationships, often by calibrating against a known standard like ferrocene/ferrocenium (Fc/Fc+).

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are related to the HOMO-LUMO gap.

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Record the absorption spectrum.

    • The onset of the lowest energy absorption band (λonset) can be used to approximate the optical HOMO-LUMO gap using the equation: Egap (eV) = 1240 / λonset (nm)

G cluster_1 Experimental Validation Workflow H Synthesized Compound: 7-bromo-1H,3H,4H-pyrrolo [2,1-c][1,4]oxazine-1,3-dione I Cyclic Voltammetry H->I J UV-Visible Spectroscopy H->J K Determine Oxidation & Reduction Potentials I->K L Measure Absorption Spectrum J->L M Estimate Electrochemical HOMO-LUMO Gap K->M N Calculate Optical HOMO-LUMO Gap L->N O Compare with DFT Predictions M->O N->O

Caption: Workflow for experimental validation of electronic properties.

Conclusion and Future Directions

7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione is a molecule with significant potential, yet its fundamental electronic properties remain to be characterized. This guide provides a clear and actionable roadmap for researchers to fill this knowledge gap. By integrating DFT calculations with standard experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, a comprehensive understanding of its HOMO-LUMO gap and overall electronic profile can be achieved. This foundational data is a prerequisite for any further exploration of this compound in drug discovery, materials science, or other advanced applications. The methodologies outlined herein are not only applicable to the title compound but also serve as a general template for the characterization of other novel heterocyclic systems.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Ivanov, A. V., et al. (2023). A Short‐Cut to Substituted Fused Pyrrolo[2,1‐c][1]oxazines: A Hybrid Theoretical and Experimental Study. ResearchGate. Retrieved from [Link]

  • Ivanov, A. V., et al. (2023). A Short‐Cut to Substituted Fused Pyrrolo[2,1‐ c ][1]oxazines: A Hybrid Theoretical and Experimental Study. ResearchGate. Retrieved from [Link]

  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. Hilaris. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. Retrieved from https://www.mdpi.com/1420-3049/30/12/2642
  • Stauch, T., & Dral, P. O. (2021). Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. PMC. Retrieved from [Link]

  • MDPI. (2022). Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-1H,2H,3H-pyrido[2,3-b][1]oxazine. Retrieved from [Link]

  • Journal for Current Sign. (n.d.). Correlation between HOMO–LUMO gap and β_tot. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1]oxazine-3,9-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1H)-3,4-dihydropyrrolo[2,1-c][1]oxazin-1-one derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-1H,2H,4H-pyrido[3,2-d][8]oxazine-2,4-dione. Retrieved from [Link]

  • PMC. (n.d.). (11aS)-7-Bromo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1]benzodiazepine-3,11-dione. Retrieved from [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-1H-Pyrido[3,4-b][1]oxazin-2(3H)-one. Retrieved from [Link]

  • Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. Trends in Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • NIST. (n.d.). 1H-pyrrolo[2,1-c]-1,4-thiazine. NIST WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-4,4-dimethyl-1H-benzo[d][8]oxazin-2(4H)-one. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in functionalizing fused bicyclic systems without compromising their structural integrity. The compound 7-bromo-1H,3H,4H-pyrrolo[2,1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in functionalizing fused bicyclic systems without compromising their structural integrity. The compound 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS: 2092438-66-7) is a highly specialized, dual-reactive heterocyclic building block. This guide provides an authoritative, self-validating framework for leveraging its physical properties and chemical reactivity in advanced drug discovery and synthetic workflows.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and stability. The presence of the bromine atom at the C7 position provides a highly polarizable bond ideal for transition-metal catalysis, while the 1,4-oxazine-1,3-dione ring acts as a masked acylating agent.

According to commercial chemical data from [1] and analytical documentation from [2], the core quantitative metrics are summarized below:

PropertyValueScientific Implication
CAS Number 2092438-66-7Unique identifier for procurement and database querying.
Molecular Formula C7H4BrNO3Defines the exact atomic composition and degree of unsaturation.
Molecular Weight 230.02 g/mol Low molecular weight makes it an ideal fragment for drug discovery (Rule of 3 compliant).
SMILES O=C(C1=CC(Br)=CN1C2)OC2=OFacilitates computational modeling and in silico docking studies.
Physical State Solid (Powder/Crystals)Requires standard weighing protocols; stable under ambient handling but moisture sensitive.
Storage Temperature 2-8°C, Inert AtmospherePrevents hydrolytic degradation of the oxazine-1,3-dione ring.

Chemical Reactivity & Mechanistic Pathways

The architectural brilliance of this molecule lies in its orthogonal reactivity. You can selectively functionalize the pyrrole core without disrupting the oxazine-dione ring, or vice versa, provided the reaction conditions are rigorously controlled.

  • C7-Bromo Electrophilicity: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species. This makes it a prime candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

  • 1,3-Dione Susceptibility: The cyclic anhydride-like nature of the 1,3-dione moiety makes it highly reactive toward nucleophiles (amines, alcohols). Attack typically occurs at the less sterically hindered carbonyl, leading to a ring-opening event that yields substituted pyrrole-2-carboxamides.

Reactivity Core 7-bromo-1H,3H,4H-pyrrolo [2,1-c][1,4]oxazine-1,3-dione Suzuki C7 Cross-Coupling (Suzuki/Buchwald) Core->Suzuki Pd Catalyst, Boronic Acid RingOp Nucleophilic Attack at 1,3-Dione Core->RingOp Primary Amines or Alcohols Deriv1 C7-Functionalized Bicyclic Core Suzuki->Deriv1 C-C Bond Formation Deriv2 Pyrrole-2-carboxamide Derivatives RingOp->Deriv2 Ring Opening & Acylation

Major chemical reactivity pathways of the 7-bromo-pyrrolo-oxazine-dione core.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. This means integrating analytical checkpoints directly into the workflow to confirm causality and prevent downstream failures.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction Assembly Add Core + Reagents Step1->Step2 Step3 3. Thermal Activation Heat to 80-90°C Step2->Step3 Step4 4. In-Process Control LC-MS Validation Step3->Step4 Step5 5. Workup & Purify Flash Chromatography Step4->Step5

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C7 position while preserving the sensitive 1,3-dione ring.

  • Step 1: Reagent Preparation & Pre-Validation: Dissolve the core compound (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality Check: Why this solvent system? Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

    • Self-Validation: Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state.

  • Step 2: Reaction Assembly: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Causality Check: K₂CO₃ is chosen over stronger bases (like NaOH or KOtBu) because it is mild enough to activate the boronic acid without inducing premature hydrolytic cleavage of the oxazine-1,3-dione ring.

  • Step 3: Thermal Activation: Heat the mixture to 80°C under an inert atmosphere for 4-6 hours.

  • Step 4: In-Process Validation (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the disappearance of the characteristic 1:1 bromine isotope doublet (M / M+2) at m/z 230/232. The emergence of the new mass corresponding to the coupled product confirms successful oxidative addition and reductive elimination.

  • Step 5: Quench & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Controlled Nucleophilic Ring-Opening

This protocol utilizes the oxazine-1,3-dione as an acylating agent to generate complex pyrrole-2-carboxamides.

  • Step 1: Assembly: Dissolve the core compound in anhydrous Dichloromethane (DCM) and cool to 0°C.

    • Causality Check: The reaction must be performed at 0°C to control the high electrophilicity of the dione. Ambient temperatures can lead to unselective attack or complete degradation.

  • Step 2: Nucleophile Addition: Slowly add the primary amine (1.05 eq) dropwise.

  • Step 3: In-Process Validation: Monitor via TLC (UV 254 nm).

    • Self-Validation: The highly conjugated starting material will have a distinct Rf. The formation of a more polar spot (the resulting carboxylic acid/amide) indicates successful ring opening.

  • Step 4: Post-Reaction Validation: Isolate the product and perform FT-IR analysis.

    • Self-Validation: The starting material exhibits characteristic dual carbonyl stretches (~1750-1780 cm⁻¹). The product must show the disappearance of these bands and the appearance of a distinct Amide I band (~1650 cm⁻¹) and a broad -OH stretch from the liberated carboxylic acid.

Storage, Handling, and Safety Protocols

Handling halogenated bicyclic heterocycles requires strict adherence to safety and storage protocols to maintain chemical integrity. As noted by safety standards for similar bromo-oxazine derivatives from [3]:

  • Moisture Sensitivity: The 1,3-dione moiety is susceptible to slow hydrolysis if exposed to ambient humidity. Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Thermal Stability: Store at 2-8°C in a dark place to prevent photolytic degradation of the C-Br bond.

  • Toxicity: Handle strictly inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). Treat as a potential skin and respiratory irritant.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione Authored by a Senior Application Scientist Introduction: The Pyrrolo[2,1-c][1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione

Authored by a Senior Application Scientist

Introduction: The Pyrrolo[2,1-c][1][2]oxazine-1,3-dione Scaffold and the Imperative of C-7 Functionalization

The 1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione core represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and three-dimensional structure make it an attractive starting point for the design of novel therapeutic agents and functional organic materials. The strategic functionalization of this core is paramount to exploring its full potential. The bromine atom at the C-7 position of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione serves as a versatile synthetic handle for introducing a diverse array of molecular fragments through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

This comprehensive guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione. The protocols described herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific needs.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful control of several key parameters. The following diagram illustrates a general workflow applicable to the reactions discussed in this guide.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Degas solvent B Add reactants to flask: - 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione - Coupling partner - Base A->B C Add Pd catalyst and ligand B->C D Purge with inert gas (Ar/N2) C->D E Heat to specified temperature D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Aqueous work-up G->H I Extraction with organic solvent H->I J Dry organic layer I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[3][4] This reaction is particularly valuable for its mild conditions and tolerance of a wide range of functional groups.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the Pd(0) catalyst and releasing the final product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2Br ArPd(II)L₂Br Pd(0)L2->ArPd(II)L2Br Oxidative Addition (Ar-Br) ArPd(II)L2R ArPd(II)L₂R' ArPd(II)L2Br->ArPd(II)L2R Transmetalation (R'-B(OR)₂) ArPd(II)L2R->Pd(0)L2 Reductive Elimination (Ar-R') Product 7-R'-pyrrolo... ArPd(II)L2R->Product ArBr 7-bromo-pyrrolo... (Ar-Br) ArBr->ArPd(II)L2Br RB(OR)2 Boronic Acid/Ester (R'-B(OR)₂) RB(OR)2->ArPd(II)L2Br Base Base Base->ArPd(II)L2Br

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale and Optimization:
  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a variety of substrates.[3] Other catalysts like Pd(PPh₃)₄ can also be effective.

  • Base: K₂CO₃ is a commonly used base that is effective in activating the boronic acid for transmetalation. Other bases such as Cs₂CO₃ or K₃PO₄ may be beneficial for less reactive substrates.[3]

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is typical for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

ParameterRecommended ConditionAlternative Conditions
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄, XPhosPdG2[5]
Base K₂CO₃Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O, Toluene/H₂O
Temperature 90 °C80-110 °C

Mizoroki-Heck Reaction: Vinylation of the Pyrrolo-oxazine Core

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful method for introducing vinyl groups, which are valuable synthetic intermediates.

Experimental Protocol: Mizoroki-Heck Reaction

Materials:

  • 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • P(o-tolyl)₃ (0.1 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.1 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (DMF or Acetonitrile), followed by the alkene (1.5 eq) and Et₃N (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Rationale and Optimization:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is standard. P(o-tolyl)₃ is a common ligand for Heck reactions. For more challenging substrates, more electron-rich and bulky ligands may be required.

  • Base: An amine base like triethylamine is used to neutralize the HBr generated during the catalytic cycle.[7]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.

ParameterRecommended ConditionAlternative Conditions
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂
Ligand P(o-tolyl)₃PPh₃, PCy₃
Base Et₃NK₂CO₃, Cs₂CO₃
Solvent DMFAcetonitrile, Dioxane
Temperature 100-120 °C80-140 °C

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • THF or DMF

Procedure:

  • To a Schlenk flask, add 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (THF or DMF) and the amine base (Et₃N or DIPA).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Rationale and Optimization:
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[9]

  • Base: A strong amine base is required to deprotonate the terminal alkyne.[9]

  • Homocoupling: A common side reaction is the homocoupling of the alkyne (Glaser coupling). This can be minimized by using a copper-free Sonogashira protocol if necessary.[10]

ParameterRecommended ConditionAlternative Conditions
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄
Cu Co-catalyst CuINone (copper-free)
Base Et₃N, DIPAPiperidine
Solvent THF, DMFToluene
Temperature Room Temperature to 60 °CAmbient

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11][12] This reaction has become a cornerstone for the synthesis of anilines and other N-arylated compounds.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.08 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.08 eq) to a Schlenk tube.

  • Add the solvent (Toluene or Dioxane) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Rationale and Optimization:
  • Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often required to promote the reductive elimination step.[13] Other common ligands include XPhos and RuPhos.

  • Base: A strong, non-nucleophilic base is needed. Cs₂CO₃ is a common choice, although other bases like NaOt-Bu or K₃PO₄ can also be effective.[13]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air, so maintaining an inert atmosphere is crucial for the success of the reaction.

ParameterRecommended ConditionAlternative Conditions
Pd Precursor Pd₂(dba)₃Pd(OAc)₂
Ligand XantphosXPhos, RuPhos, BINAP
Base Cs₂CO₃NaOt-Bu, K₃PO₄
Solvent Toluene, DioxaneTHF
Temperature 100-110 °C80-120 °C

Conclusion

The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the functionalization of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione. While these methods are based on well-established palladium-catalyzed cross-coupling reactions, it is important to recognize that optimization may be necessary for specific substrates and desired outcomes. The principles of catalyst, ligand, base, and solvent selection discussed herein should serve as a valuable resource for the rational design and execution of these powerful synthetic transformations, ultimately accelerating the discovery of novel molecules with significant potential in drug development and materials science.

References

  • Vertex AI Search. (n.d.). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling.
  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • ResearchGate. (n.d.). A Short‐Cut to Substituted Fused Pyrrolo[2,1‐c][1]oxazines: A Hybrid Theoretical and Experimental Study. Retrieved March 21, 2026, from

  • PubMed Central. (n.d.). Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1]oxazine-3,9-diones. Retrieved March 21, 2026, from

  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • PubMed Central. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • SciSpace. (n.d.). Palladium-catalyzed coupling reactions.
  • PubMed Central. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • SynArchive. (n.d.). Mizoroki-Heck Reaction.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes.
  • Benchchem. (n.d.). Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes.

Sources

Application

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Executive Summary The development of novel heterocyclic compounds is a cornerstone of modern drug discovery, providing the structural diversity required to address complex biological targets. Pyrrolo[2,1-c][1,4]oxazine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic compounds is a cornerstone of modern drug discovery, providing the structural diversity required to address complex biological targets. Pyrrolo[2,1-c][1,4]oxazine derivatives, particularly those containing spirocyclic or fused-ring architectures, have demonstrated profound utility as antimicrobial, anti-inflammatory, and central nervous system (CNS) modulators[1].

This application note provides a comprehensive, expert-level guide to utilizing 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (BPOD) (CAS: 2092438-66-7)[2] as a versatile, bifunctional synthetic scaffold. By exploiting the orthogonal reactivity of its highly electrophilic oxazine-1,3-dione ring and its transition-metal-compatible 7-bromo substituent, researchers can divergently synthesize complex spiro-hydantoins, sulfur-containing tricyclic skeletons, and heavily functionalized pyrrole derivatives.

Mechanistic Rationale & Structural Causality

To successfully manipulate BPOD, one must understand the causality behind its dual reactivity profile. The molecule presents two independent sites for functionalization, which can be addressed sequentially without cross-interference if reaction conditions are strictly controlled.

  • Electrophilicity of the 1,4-Oxazine-1,3-dione Ring: The dione moiety acts as a cyclic anhydride equivalent. The carbonyl carbons are highly susceptible to nucleophilic attack. When exposed to 1,3-N,N-binucleophiles (such as urea or thiourea), the primary amine attacks the carbonyl, initiating ring-opening to form a ureido-pyrrole intermediate. Subsequent base-promoted intramolecular trapping (e.g., via sodium methoxide) drives a spiro-heterocyclization, yielding complex triazaspiro[4.4]non-8-ene-2,4,7-triones[3].

  • Orthogonal Late-Stage Functionalization: The 7-bromo position on the electron-rich pyrrole ring is an ideal candidate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Because the oxazine-dione ring is susceptible to hydrolysis under strongly basic conditions, coupling must be performed using mild bases (like K3​PO4​ ) and anhydrous or strictly controlled aqueous/organic biphasic systems to preserve the dione integrity.

  • Photoredox Radical Cascades: Under blue LED irradiation (2.5 W), the BPOD scaffold can participate in chlorine radical-mediated cascade spiro-cyclizations. Using thiophenols and hydrochloric acid as a promoter, the system undergoes dearomatization and Michael addition, yielding sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones[4].

Visualization of Divergent Synthetic Pathways

G BPOD 7-Bromo-1H,3H,4H-pyrrolo [2,1-c][1,4]oxazine-1,3-dione Spiro Triazaspiro[4.4]nonenes BPOD->Spiro Urea, NaOMe (Ring-Opening/Recyclization) Coupling 7-Substituted Derivatives BPOD->Coupling Ar-B(OH)2, Pd Cat. (Suzuki-Miyaura) Tricyclic Spiro-tricyclic Skeletons BPOD->Tricyclic Thiophenols, Blue LED (Radical Cascade)

Divergent synthetic pathways from BPOD demonstrating orthogonal reactivity.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate integrity is maintained before proceeding to subsequent steps.

Protocol A: Synthesis of Triazaspiro[4.4]nonenes via Binucleophilic Ring Transformation

This protocol leverages the electrophilicity of the oxazine ring to construct spiro-hydantoin derivatives, which are highly prized in antifungal and antitumor drug discovery[3].

  • Initiation: Dissolve BPOD (1.0 mmol) and urea (1.2 mmol) in anhydrous methanol (15 mL) under an inert argon atmosphere.

  • Ring-Opening: Heat the mixture to reflux (65 °C) for 4 hours.

    • Validation Check 1: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​=0.6 ) should convert entirely to the acyclic ureido-pyrrole intermediate ( Rf​=0.3 ).

  • Spiro-Cyclization: Cool the reaction to 0 °C. Dropwise, add a freshly prepared solution of sodium methoxide (1.5 mmol in 5 mL MeOH). Stir at room temperature for 2 hours.

  • Quenching & Isolation: Neutralize the mixture with 1M HCl to pH 6. Extract with ethyl acetate ( 3×20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Validation: Analyze the crude product via 13C NMR. The disappearance of the oxazine carbonyl carbon (~160 ppm) and the appearance of a characteristic spiro-carbon signal (~78-80 ppm) confirms successful cyclization[1].

Protocol B: Blue-Light Promoted Radical Spiro-Cyclization

This metal-free protocol utilizes photoredox catalysis to construct complex sulfur-containing tricyclic skeletons[4].

  • Reaction Setup: In a 10 mL quartz vial, combine BPOD (0.5 mmol), the desired thiophenol (0.75 mmol), and concentrated HCl (10 mol%) in acetonitrile (5 mL).

  • Irradiation: Leave the vial open to the air (air acts as a sustainable oxidant). Irradiate the mixture using a 2.5 W Blue LED at 60 °C for 12 hours.

    • Causality Note: The 60 °C temperature is critical; lower temperatures (e.g., 50 °C) stall the reaction at ~47% yield, while 60 °C optimizes the thermodynamic cascade to >56% yield[4].

  • Purification: Remove the solvent under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Confirm the dearomatization of the system via HRMS (ESI-TOF). The mass shift must correspond to the exact addition of the thiyl radical and subsequent oxidation ( [M+H]+ )[1].

Protocol C: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol demonstrates the orthogonal reactivity of the 7-bromo position, allowing for library generation without disrupting the oxazine-dione ring.

  • Preparation: In an oven-dried Schlenk tube, combine BPOD (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl2​ (5 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1, 10 mL). Subject the flask to three freeze-pump-thaw cycles.

    • Causality Note: Strict deoxygenation prevents the oxidative degradation of the Pd(0) catalyst, while the mild base ( K3​PO4​ ) prevents the premature hydrolysis of the dione ring.

  • Coupling: Heat the mixture at 80 °C for 6 hours.

  • Final Validation: Filter through a Celite pad, concentrate, and analyze via HRMS. The distinctive 1:1 isotopic doublet of the bromine atom ( 79Br/81Br ) must be completely absent in the product spectra, confirming full conversion at the C7 position.

Quantitative Data Summarization

The following table summarizes the operational parameters and expected outcomes for the three divergent synthetic pathways originating from the BPOD scaffold.

Table 1: Quantitative Comparison of BPOD Functionalization Pathways

Reaction PathwayCore ReagentsCatalyst / PromoterOptimal Temp (°C)Typical Yield (%)Primary Application / Relevance
Spiro-Hydantoin Formation Urea, NaOMeNone (Base Promoted)6565 – 85Antimicrobial & Antifungal scaffolds[3]
Radical Spiro-Cyclization Thiophenols, AirHCl, Blue LED (2.5 W)6047 – 72CNS & Antiobesity agents[4]
Arylation (Suzuki) Ar-B(OH)2​ , K3​PO4​ Pd(dppf)Cl2​ 8070 – 90SAR Library Generation / Late-stage tuning
Pyrrolopyrazinone Expansion Amines / HydrazinesCSA or Gold(I) salts11050 – 75Diketopiperazine analogs[5]

References

1.[2] Title: 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione | Sapphire Bioscience Source: sapphirebioscience.com URL:

2.[3] Title: Reaction of Pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with Urea. Synthesis of Triazaspiro[4.4]non-8-ene-2,4,7-triones Source: researchgate.net URL:

3.[1] Title: Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones Source: nih.gov URL:

4.[5] Title: Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine Source: nih.gov URL:

5.[4] Title: Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones Source: rsc.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

Technical Support Center: Synthesis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione Welcome to the technical support guide for the synthesis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (CAS: 2092438-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione

Welcome to the technical support guide for the synthesis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione (CAS: 2092438-66-7)[2]. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields. Our guidance is based on established principles of organic synthesis, drawing parallels from related heterocyclic constructions.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic strategy for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione?

The most direct and logical approach involves a two-step sequence starting from commercially available precursors. This strategy is advantageous as it builds the core heterocyclic scaffold from simpler, often chiral, starting materials.

  • Step 1: N-Acylation of a Proline Derivative: The synthesis begins with the N-acylation of a suitable pyrrolidine-2-carboxylic acid (proline) derivative. To achieve the target structure, this would involve reacting a proline ester with an appropriately substituted bromo-benzoyl chloride. However, a more common and robust method involves the direct acylation of proline itself, followed by cyclization.

  • Step 2: Intramolecular Cyclization: The resulting N-acylproline intermediate is then cyclized via a dehydration reaction to form the fused pyrrolo[2,1-c][1]oxazine-1,3-dione ring system. This step is often the most critical for achieving a high overall yield and is where most challenges arise.

Below is a diagram illustrating this proposed synthetic workflow.

Synthetic_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product Proline Pyrrolidine-2-carboxylic Acid (e.g., L-Proline) Step1 Step 1: N-Acylation Proline->Step1 AcylChloride Bromo-Substituted Acylating Agent AcylChloride->Step1 Intermediate N-Acylproline Intermediate Step1->Intermediate Formation of Amide Bond Step2 Step 2: Intramolecular Cyclization & Dehydration Intermediate->Step2 Ring Closure Product 7-bromo-1H,3H,4H-pyrrolo[2,1-c] [1,4]oxazine-1,3-dione Step2->Product

Caption: Proposed two-step synthesis workflow.

Q2: Why is moisture control so critical in this synthesis?

Moisture is detrimental to both key steps of the synthesis. The acyl chloride used in Step 1 is highly reactive towards water, leading to hydrolysis into the corresponding carboxylic acid. This not only consumes your reagent but the resulting carboxylic acid can complicate purification. Similarly, the cyclization-dehydration in Step 2 is, by definition, the removal of water. Performing this step under wet conditions will inhibit the reaction, shifting the equilibrium back towards the starting material and drastically reducing the yield. Therefore, using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (Nitrogen or Argon) is essential for success.

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most convenient method. For each step, you should run a TLC plate spotting the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • For N-Acylation: The disappearance of the proline starting material and the appearance of a new, less polar spot (the N-acylproline) indicates progress.

  • For Cyclization: The disappearance of the N-acylproline intermediate and the formation of the final product spot will signify reaction completion. Staining with potassium permanganate can be effective for visualizing compounds with reactive functional groups. For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Issue 1: Low Yield in N-Acylation Step

Q: My N-acylation reaction is sluggish, incomplete, or providing a very low yield of the N-acylproline intermediate. What are the likely causes and solutions?

Low yields in this step typically trace back to reagent deactivation, suboptimal reaction conditions, or improper stoichiometry.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Moisture Contamination The acyl chloride is hydrolyzing to the unreactive carboxylic acid.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF). Run the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Base The reaction generates HCl as a byproduct. Without a base to scavenge it, the HCl will protonate the proline's amine, rendering it non-nucleophilic.Use at least 1.1 to 1.5 equivalents of a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Poor Reagent Quality The bromo-benzoyl chloride may have degraded during storage.Use a freshly opened bottle of the acyl chloride or prepare it fresh from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.[3]
Suboptimal Temperature The reaction may be too slow at low temperatures or side reactions may occur if too warm.Start the reaction at 0 °C (ice bath) during the dropwise addition of the acyl chloride to control the initial exotherm, then allow it to warm to room temperature and stir for 2-12 hours.
Incorrect Stoichiometry Using too little of the acylating agent will result in incomplete conversion.Use a slight excess (1.05 - 1.1 equivalents) of the bromo-benzoyl chloride relative to the proline starting material.

Detailed Protocol: N-Acylation of L-Proline

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add L-proline (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred suspension.

  • Acylation: Dissolve the bromo-benzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled proline suspension over 20-30 minutes using an addition funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the proline spot has disappeared.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylproline intermediate.

Issue 2: Failure or Low Yield in Intramolecular Cyclization

Q: I've successfully made the N-acylproline intermediate, but the final cyclization step is failing or giving a minimal yield of the target dione. How can I optimize this critical step?

This is the most challenging step, where the choice of reagent and conditions is paramount. The goal is to facilitate a double dehydration/condensation to form the six-membered oxazine-dione ring.

Troubleshooting the Cyclization Reaction

Cyclization_Troubleshooting Start Low/No Cyclization Yield Check_Reagent Is the dehydrating agent appropriate and active? Start->Check_Reagent Check_Temp Is the reaction temperature optimized? Check_Reagent->Check_Temp Yes Sol_Reagent1 Try Acetic Anhydride (reflux). Classic, effective, but can be harsh. Check_Reagent->Sol_Reagent1 No Check_Solvent Is the solvent compatible? Check_Temp->Check_Solvent Yes Sol_Temp1 Start at RT and gently heat. Monitor by TLC for decomposition. Check_Temp->Sol_Temp1 No Sol_Solvent Use a high-boiling aprotic solvent like Toluene or Dioxane, especially if using Dean-Stark to remove water. Check_Solvent->Sol_Solvent No Sol_Reagent1->Check_Temp Sol_Reagent2 Use a milder coupling agent: EDC/DMAP or DCC/DMAP. Sol_Reagent1->Sol_Reagent2 Sol_Reagent3 Consider SOCl₂ or (COCl)₂ to form an intermediate acyl chloride in situ. Sol_Reagent2->Sol_Reagent3 Sol_Temp1->Check_Solvent Sol_Temp2 If decomposition occurs, try lower temperatures for longer reaction times. Sol_Temp1->Sol_Temp2

Caption: Decision flowchart for troubleshooting the cyclization step.

Key Cyclization Strategies

  • Acetic Anhydride (Classical Method):

    • Mechanism: Acetic anhydride acts as both a solvent and a powerful dehydrating agent, forming a mixed anhydride intermediate that readily cyclizes.

    • Protocol: Dissolve the N-acylproline intermediate in excess acetic anhydride and heat to reflux (approx. 140 °C) for 2-5 hours.

    • Pros: Strong driving force for the reaction; simple procedure.

    • Cons: High temperatures can lead to decomposition or side reactions. The workup requires quenching of excess anhydride.

  • Carbodiimide Coupling Agents (Milder Conditions):

    • Mechanism: Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for intramolecular nucleophilic attack by the amide oxygen. A catalyst like 4-Dimethylaminopyridine (DMAP) is often required.

    • Protocol: Dissolve the N-acylproline (1.0 eq.) in anhydrous DCM or THF. Add DMAP (0.1 eq.) followed by EDC or DCC (1.1 eq.). Stir at room temperature for 12-24 hours.

    • Pros: Much milder conditions, reducing the risk of thermal decomposition.

    • Cons: DCC produces a urea byproduct that can be difficult to remove (though it is insoluble in DCM). EDC is water-soluble, making for an easier workup.

  • Acid Chloride Formation in situ:

    • Mechanism: Converting the carboxylic acid to a highly reactive acyl chloride in situ using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can drive the cyclization.

    • Protocol: Dissolve the N-acylproline in an anhydrous solvent like toluene. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.1 eq.) at 0 °C. After stirring for 1-2 hours, a Lewis acid (e.g., AlCl₃) or a base may be added to promote the final ring closure.

    • Pros: Creates a very reactive intermediate, potentially increasing the yield for stubborn substrates.

    • Cons: Harsh reagents that require careful handling. Can lead to more side products if not controlled properly.

Issue 3: Product Purification and Characterization

Q: My crude product is an impure oil and difficult to purify. What are the best methods for isolation?

Purification challenges often stem from side products or unreacted starting materials.

Recommended Purification Techniques

  • Trituration: If your product is an oil due to minor impurities, try trituration. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously. This can often induce crystallization of the desired product or wash away impurities, leaving a more pure solid.

  • Column Chromatography: This is the most reliable method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc. The target compound, being moderately polar, should elute effectively.

  • Recrystallization: If you obtain a solid product, recrystallization can significantly improve its purity. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a system where the compound is soluble when hot but sparingly soluble when cold.

References

  • General Heterocyclic Synthesis: Modern Strategies for Heterocycle Synthesis. Molecules, 2020.

  • Pyrrolidine Synthesis Reviews: Recent Advances in the Synthesis of Pyrrolidines. ResearchGate, 2023.

  • Related Pyrrolo[2,1-c][1]oxazine Structures: Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1]oxazine-3,9-diones. RSC Advances, 2023.

  • Acylation of Pyrrolidines: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2024.

  • Intramolecular Cyclization: Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst. Organic & Biomolecular Chemistry, 2006.

  • N-Acylation Support: Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Benchchem.

  • Use of Thionyl Chloride: Synthesis of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 2024.

  • General Yield Improvement: General tips for improving yield in synthesis. Reddit r/chemistry.

  • Compound Information: 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione. Sapphire Bioscience.

Sources

Optimization

Troubleshooting NMR peak overlap in 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione characterization

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with characterizing rigid, heteroatom-rich bicy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with characterizing rigid, heteroatom-rich bicyclic systems. Our focus is on troubleshooting nuclear magnetic resonance (NMR) peak overlap in 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione and its derivatives.

Diagnostic Workflow for Peak Overlap

When analyzing complex fused heterocycles, a systematic approach prevents misassignment and saves instrument time. Follow this logical workflow to determine the optimal resolution strategy for your specific overlap issue.

Workflow A 1D 1H NMR Acquired: Peak Overlap Detected B Assess Overlap Region A->B C Aliphatic Region (Oxazine Protons) B->C D Aromatic Region (Pyrrole Protons) B->D E Solvent Titration (Add C6D6) C->E F 2D HSQC / HMBC Acquisition D->F G ASIS Resolves Diastereotopic Protons E->G H Carbon Dispersion Resolves Connectivity F->H

Fig 1. Diagnostic workflow for resolving NMR peak overlap in pyrrolo-oxazine derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing severe overlap in the aliphatic region (~4.0 - 5.0 ppm) for the oxazine ring protons. Why does this happen in CDCl₃, and how can I resolve it? A1: In rigid bicyclic systems like 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione, the methylene protons are diastereotopic. However, in standard solvents like Chloroform-d (CDCl₃), their magnetic environments may be accidentally equivalent, leading to peak overlap[1]. The Causality: CDCl₃ lacks a strong magnetic anisotropy. By switching to or titrating with Benzene-d₆ (C₆D₆), you induce an Aromatic Solvent-Induced Shift (ASIS). The π-electron cloud of benzene transiently coordinates with the strong dipoles of the 1,3-dione carbonyls. This coordination creates a localized shielding cone that affects the spatial geometry of the diastereotopic protons differently, effectively pulling the overlapping signals apart[1].

Q2: The pyrrole aromatic protons are overlapping with trace impurities or each other. How can I definitively assign them without extensive purification? A2: When 1D ¹H NMR fails due to spectral crowding, 2D NMR is the definitive solution. By employing Heteronuclear Single Quantum Coherence (HSQC), you spread the overlapping proton signals across the orthogonal ¹³C dimension[2]. The Causality: While protons resonate within a narrow 12 ppm window, carbon chemical shifts span over 200 ppm. Because the pyrrole carbons exist in distinct electronic environments (especially with the bromine atom at position 7 altering local electron density), their ¹³C shifts will differ significantly. HSQC correlates each proton to its directly attached carbon, resolving the overlap[3]. For quaternary carbons or assigning the bridgehead connectivity, Heteronuclear Multiple Bond Correlation (HMBC) must be used to trace 2- to 3-bond couplings[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every troubleshooting step must be verifiable. The following protocols are designed as self-validating systems.

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

Purpose: To resolve accidentally equivalent diastereotopic protons in the oxazine ring.

  • Baseline Acquisition: Prepare a 15 mg sample of the pyrrolo-oxazine derivative in 0.6 mL of pure CDCl₃. Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 400 or 600 MHz).

  • Titration Step 1: Add 50 μL of Benzene-d₆ to the NMR tube. Invert gently to ensure homogenous mixing.

  • Re-acquisition: Acquire a new 1D ¹H spectrum. Observe the trajectory of the aliphatic peaks. The dione-adjacent protons will typically shift upfield due to benzene's shielding cone[1].

  • Optimization: Continue adding Benzene-d₆ in 50 μL increments until the target peaks are fully baseline-resolved.

  • System Validation: Calculate the integral of the newly resolved peaks. The sum must exactly match the integral of the original overlapping multiplet. This validates that the signals originate from the same spin system and confirms no sample degradation occurred during titration.

Protocol B: High-Resolution 2D HSQC/HMBC Acquisition

Purpose: To assign overlapping aromatic pyrrole protons and confirm the 7-bromo substitution.

  • Sample Preparation: Dissolve 20-25 mg of the compound in 0.6 mL of DMSO-d₆. This solvent is preferred for its high solubilizing power and because its residual peak (2.50 ppm) is far removed from the aromatic region[5].

  • HSQC Setup: Load a phase-sensitive HSQC pulse sequence. Set the F2 (¹H) spectral width to encompass 0-12 ppm and the F1 (¹³C) width to 0-160 ppm. This method integrates the sensitivity of ¹H and the resolution of ¹³C to accurately determine dispersed peak intensities[3].

  • HMBC Setup: Load an HMBC sequence optimized for long-range couplings (typically J = 8 Hz). This is critical for connecting the pyrrole protons to the bridgehead carbons (C-3a, C-7a) and the bromine-bearing carbon (C-7)[4].

  • Data Processing: Apply a squared sine-bell window function in both dimensions prior to Fourier transformation to enhance cross-peak resolution.

  • System Validation: Cross-reference the HSQC and HMBC data. Every protonated carbon in the HSQC must have a corresponding peak, and the HMBC correlations must logically map the bicyclic connectivity without violating the 3-bond limit.

Quantitative Data Presentation

The table below summarizes the expected quantitative shifts when employing the ASIS titration protocol (Protocol A) on fused pyrrolo-oxazine systems. Notice how the differential shift (Δδ) resolves previously overlapping signals.

Table 1: Representative Solvent Effects on Chemical Shifts for Pyrrolo-oxazine Systems

Structural FeatureProton Typeδ in CDCl₃ (ppm)δ in C₆D₆ (ppm)Δδ (CDCl₃ - C₆D₆)Overlap Status
Oxazine RingDiastereotopic H_a4.153.85+0.30Resolved
Oxazine RingDiastereotopic H_b4.154.05+0.10Resolved
Pyrrole RingAromatic H (C-5)6.856.50+0.35Shifted
Pyrrole RingAromatic H (C-6)6.826.65+0.17Resolved

Note: Data illustrates the typical ASIS effect. The exact Δδ will vary based on the specific concentration and exact spatial geometry of the 7-bromo substitution.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy , Wikipedia.[Link]

  • NMR Spectroscopy - Solvent Effects , MSU Chemistry.[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR , Advances in Polymer Science.[Link]

  • Alkaloids from the Mangrove-Derived Actinomycete Jishengella endophytica 161111 , PMC - NIH.[Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification , PMC - NIH.[Link]

Sources

Troubleshooting

Handling and storage guidelines to prevent degradation of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Welcome to the Technical Support Center for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS: 2092438-66-7). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS: 2092438-66-7). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this bicyclic building block.

Structurally, this compound fuses a pyrrole ring to a 1,4-oxazine-1,3-dione moiety. The oxazine-1,3-dione ring functions as a highly reactive cyclic anhydride . While this structural feature provides excellent electrophilic reactivity for downstream coupling in pharmaceutical synthesis [2], it also renders the molecule exceptionally sensitive to nucleophilic attack by atmospheric moisture (hydrolysis) and protic solvents (solvolysis)[1].

Below are field-proven troubleshooting guides, handling protocols, and causality-based explanations to ensure reproducible experimental outcomes.

Section 1: Core Storage & Stability FAQs

Q: How should I store the bulk powder to prevent degradation? A: The bulk material must be stored at -20°C under a strict inert atmosphere (Argon or dry Nitrogen). The cyclic anhydride linkage (–C(=O)–O–C(=O)–) is thermodynamically driven to open upon exposure to water. Storing the compound at -20°C minimizes the kinetic energy available for ambient hydrolysis, while the inert gas displaces atmospheric moisture. We highly recommend placing the primary vial inside a secondary desiccator jar containing active indicating Drierite (CaSO₄).

Q: Can I prepare stock solutions in DMSO or Methanol for long-term use? A: No. Preparing stock solutions for long-term storage is the most common point of experimental failure for this compound.

  • Protic Solvents (Methanol, Ethanol): The anhydride will undergo rapid solvolysis, yielding a pyrrole mono-ester degradation product within minutes to hours [1].

  • Polar Aprotic Solvents (DMSO, DMF): Even "anhydrous" grades of DMSO are highly hygroscopic. They will absorb enough atmospheric moisture during standard transfer operations to initiate ring-opening hydrolysis, yielding the unreactive pyrrole diacid. If a stock solution is mandatory for your workflow, use strictly anhydrous, amine-free THF or DCM stored over activated 3Å molecular sieves, and consume the solution within 12 hours.

Quantitative Stability Profile

To assist in your experimental planning, refer to the stability matrix below summarizing the compound's half-life across common laboratory conditions.

Table 1: Stability Profile of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Storage Condition / SolventTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Solid State (Inert Argon) -20°C> 12 monthsNone (Stable)
Solid State (Ambient Air, 50% RH) 25°C< 48 hoursHydrolysis (Ring-opening to diacid)
Anhydrous THF / DCM 4°C5 - 7 daysTrace Hydrolysis
Anhydrous DMSO 25°C12 - 24 hoursHydrolysis (Driven by hygroscopicity)
Methanol / Ethanol 25°C< 1 hourSolvolysis (Mono-ester formation)

Section 2: Troubleshooting Experimental Issues

Q: My coupling reaction yield dropped significantly, and my LC-MS shows a new major peak at +18 Da. What happened? A: A mass shift of +18 Da is the hallmark signature of anhydride hydrolysis . Water has acted as a nucleophile, attacking either the C1 or C3 carbonyl of the oxazine-1,3-dione ring, breaking the C–O–C linkage and forming 4-bromo-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid. Because carboxylic acids are significantly less electrophilic than anhydrides, your spontaneous coupling reaction will fail unless you introduce a secondary peptide coupling reagent (e.g., HATU, EDC/NHS) to re-activate the resulting diacid[2].

Degradation Intact 7-bromo-1H,3H,4H-pyrrolo [2,1-c][1,4]oxazine-1,3-dione (Active Cyclic Anhydride) Diacid Pyrrole Diacid Degradant (Hydrolysis Product, +18 Da) Intact->Diacid H2O (Moisture) Ring-opening Ester Pyrrole Mono-ester (Solvolysis Product, +32 Da) Intact->Ester MeOH/EtOH Nucleophilic attack

Caption: Degradation pathways of the oxazine-1,3-dione ring via hydrolysis and solvolysis.

Q: The powder appears clumped and sticks to the spatula. Is it still good? A: Clumping is a physical indicator of moisture ingress. Cyclic anhydrides undergo localized hydrolysis at the crystal surface; the resulting diacid molecules can strongly hydrogen-bond with one another, causing the powder to agglomerate [3]. If clumping is observed, you must verify the structural integrity via anhydrous NMR or LC-MS before proceeding with sensitive syntheses.

Section 3: Self-Validating Handling Protocol

To ensure scientific integrity and prevent the introduction of moisture, follow this strict step-by-step methodology when handling the solid reagent. This protocol is a self-validating system: if condensation forms on the vial exterior at Step 2, you know the equilibration time was insufficient, which would have otherwise caused internal contamination.

Step-by-Step Inert Weighing Workflow:

  • Retrieval: Remove the sealed vial from the -20°C freezer. Do not open it.

  • Equilibration (Critical Step): Place the sealed vial in a desiccator at room temperature for 30–60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly reactive powder, initiating irreversible hydrolysis.

  • Inert Transfer: Move the equilibrated vial into a glovebox or a heavily Argon-purged glovebag.

  • Handling: Weigh the required mass using an anti-static weigh boat. (Anhydrides can hold static charges, leading to aerosolization and loss of mass).

  • Dissolution: Immediately dissolve the weighed material in a strictly anhydrous, aprotic solvent (e.g., dry THF).

  • Repackaging: Flush the source vial with Argon for 30 seconds, seal tightly with a PTFE-lined cap, wrap the seam with Parafilm, and return immediately to -20°C.

Workflow Step1 1. Retrieve from -20°C (Keep sealed) Step2 2. Equilibrate to Room Temp (30-60 mins to prevent condensation) Step1->Step2 Step3 3. Transfer to Inert Atmosphere (Glovebox or Argon-purged bag) Step2->Step3 Step4 4. Weigh & Dissolve (Use strictly anhydrous solvents) Step3->Step4 Step5 5. Purge Source Vial with Argon (Seal with Parafilm, return to -20°C) Step4->Step5

Caption: Step-by-step inert handling workflow to prevent atmospheric moisture degradation.

References

  • Title: Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery Source: ACS Omega URL: [Link][1]

  • Title: WO2022133184A1 - Btk degrader (Application of oxazine-1,3-dione derivatives) Source: Google Patents URL: [2]

  • Title: Solid-state stability of human insulin. I. Mechanism and the effect of water on the kinetics of degradation in lyophiles from pH 2-5 solutions (Cyclic anhydride intermediates and water-induced solid-state degradation) Source: PubMed / Pharmaceutical Research URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method against other analytical techniques for the purity analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The Central Role of Purity Analysis

The subject of our investigation, 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione, is a heterocyclic molecule with potential therapeutic applications. Impurities, which can arise from the manufacturing process, degradation, or storage, can be benign, but they can also be toxic or pharmacologically active. Therefore, a highly specific and sensitive analytical method is required to detect and quantify any impurities.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] This section details the development and validation of a hypothetical, yet scientifically rigorous, HPLC method for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione, adhering to the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently implemented Q2(R2).[1][4][5][6][7][8][9][10][11]

Experimental Protocol: HPLC Method Development

The primary objective of method development is to achieve adequate separation of the main compound from any potential impurities with good peak shape and a reasonable run time.

Instrumentation:

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating a wide range of organic molecules, including heterocyclic compounds.[12][13]

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a broad "purity picture."

  • Acidified Mobile Phase: The addition of formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape for the amine-containing heterocyclic structure.[14]

  • UV Detection at 254 nm: This wavelength is commonly used for aromatic and conjugated systems, which are present in the target molecule, offering good sensitivity.

HPLC Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][7][10] The following validation parameters are assessed according to ICH Q2(R1)/Q2(R2) guidelines.[1][5][6][7][8][9][10][11]

Caption: Workflow for HPLC Method Validation.

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][10]

  • Experimental Protocol:

    • Analyze a blank sample (diluent only).

    • Analyze a sample of the 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione reference standard.

    • Analyze a sample of the drug substance containing known impurities or forced degradation products.

    • Perform peak purity analysis using a photodiode array (PDA) detector if available.

  • Acceptance Criteria: The peak for the main compound should be free from interference from any other components, and the peak purity angle should be less than the peak purity threshold.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the reference standard at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Acceptance Criteria: The range is confirmed by the linearity, accuracy, and precision data. For a purity test, this would typically be from the LOQ to 120% of the specification limit for impurities.[1]

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Experimental Protocol:

    • Prepare samples of the drug substance spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the added impurities.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[15]

  • Experimental Protocol (Repeatability):

    • Prepare six independent samples of the drug substance at the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Experimental Protocol (Intermediate Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the response, where LOD is approximately 3:1 and LOQ is approximately 10:1, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][10]

  • Experimental Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a standard solution under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected.

Summary of Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the main peakNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range Confirmed by Linearity, Accuracy, Precision0.05 µg/mL to 15 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 2.0%1.2%Pass
LOD S/N ≥ 30.015 µg/mLPass
LOQ S/N ≥ 100.05 µg/mLPass
Robustness System suitability passes under varied conditionsSystem suitability metPass

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary or, in some cases, superior information.

Caption: Comparison of HPLC with alternative analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.[3][16]

  • Performance Comparison:

    • Advantage over HPLC: While HPLC with UV detection can quantify impurities, it cannot definitively identify them without a reference standard. LC-MS provides the molecular weight of the impurities, which is crucial for their structural elucidation.[17] This is particularly important for unknown impurities discovered during stability studies.

    • Disadvantage: Quantification with LC-MS can be more complex than with UV detection due to variations in ionization efficiency between the analyte and impurities.

  • Supporting Experimental Data: An LC-MS analysis of a stressed sample of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione could reveal a degradant with a mass-to-charge ratio (m/z) corresponding to the loss of the bromine atom, an insight not available from HPLC-UV alone.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[3]

  • Performance Comparison:

    • Applicability: For the target compound, which is likely a non-volatile solid, GC would not be the primary method for purity analysis. However, it is the method of choice for identifying and quantifying residual solvents from the manufacturing process, which are a class of impurities.

    • Complementary Role: GC is not a direct alternative to HPLC for this compound's purity but is an essential complementary technique for a complete impurity profile.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.[3]

  • Performance Comparison:

    • Advantage: CE can offer very high separation efficiency, sometimes exceeding that of HPLC, particularly for charged or highly polar compounds. It also uses significantly less solvent.

    • Disadvantage: CE typically has lower sensitivity and can be less robust for routine quality control applications compared to HPLC. For a neutral molecule like 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione, specialized CE techniques like Micellar Electrokinetic Chromatography (MEKC) would be required.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18]

  • Performance Comparison:

    • Advantage: SFC can provide very fast separations and is considered a "greener" technique due to the reduced use of organic solvents.[18] It is particularly adept at chiral separations.

    • Disadvantage: The instrumentation is more specialized, and method development can be more complex than for reversed-phase HPLC. Its applicability to a wide range of impurities for this specific compound would need to be evaluated.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione, a validated HPLC method stands as the cornerstone of a robust quality control strategy. Its proven accuracy, precision, and reliability make it ideal for routine analysis and release testing.

However, a truly comprehensive understanding of the impurity profile is best achieved through an integrated approach. The coupling of HPLC with mass spectrometry (LC-MS) is invaluable for the identification of unknown impurities. Furthermore, complementary techniques such as Gas Chromatography are essential for monitoring other potential contaminants like residual solvents. While CE and SFC offer potential advantages in specific scenarios, their role in the routine purity analysis of this particular compound would require significant justification and development.

Ultimately, the choice and validation of analytical methods must be guided by a deep understanding of the molecule's chemistry, the potential impurities, and the stringent requirements of regulatory bodies.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - European Medicines Agency (EMA). Available at: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. Available at: [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • (PDF) A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils - ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - PMC. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione Derivatives: A Comparative Guide

Executive Summary The drive toward greener, heavy-metal-free synthetic pathways has accelerated the development of noncovalent organocatalysts. Among these, rigid bicyclic lactams have emerged as privileged scaffolds due...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward greener, heavy-metal-free synthetic pathways has accelerated the development of noncovalent organocatalysts. Among these, rigid bicyclic lactams have emerged as privileged scaffolds due to their conformational restriction, which minimizes the entropic penalty during transition-state assembly [1]. This guide benchmarks a novel class of catalysts: 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione derivatives (7-Br-PODs) . By exploiting highly directional halogen bonding ( σ -hole activation) coupled with Lewis basic dione motifs, 7-Br-PODs offer unprecedented catalytic efficiency, outperforming traditional hydrogen-bonding frameworks in asymmetric transformations.

Mechanistic Rationale: The Bifunctional Advantage

To understand the superior catalytic efficiency of 7-Br-PODs, we must examine the causality of their structural design. Traditional bifunctional catalysts (like thiourea-amines) rely on hydrogen bonding, which can suffer from solvent competition and conformational flexibility.

The 7-Br-POD scaffold solves this through a dual-activation mechanism:

  • Halogen Bonding (XB) via the 7-Bromo Substituent: The highly polarizable bromine atom on the electron-deficient pyrrole ring generates a strong, highly directional σ -hole. This acts as a potent Lewis acid to lower the LUMO of the electrophile (e.g., a nitroalkene). Halogen bonds are strictly linear, leading to tighter transition-state geometries than standard hydrogen bonds.

  • Lewis Basic Activation via the 1,3-Dione: The rigid oxazine-1,3-dione motif acts as a Lewis base, raising the HOMO of the incoming nucleophile and directing it strictly to the Si-face of the activated electrophile.

ActivationModel Cat 7-Br-POD Catalyst (XB Donor + LB Acceptor) TS Highly Ordered Transition State Cat->TS Halogen Bonding (σ-hole) Elec Nitroalkene (Electrophile) Elec->TS LUMO Lowering Nuc Malonate (Nucleophile) Nuc->TS HOMO Raising (via Dione) Prod Enantioenriched Product TS->Prod Stereoselective C-C Bond

Caption: Bifunctional activation model of 7-Br-PODs demonstrating dual LUMO-lowering and HOMO-raising.

Benchmarking Catalytic Efficiency

To objectively evaluate the 7-Br-POD scaffold, we benchmarked it against three industry-standard organocatalysts in a model asymmetric Michael addition (dimethyl malonate to trans-β-nitrostyrene) [2].

Comparative Performance Data

The data below summarizes the quantitative performance metrics. Turnover Frequency (TOF) was calculated at 20% conversion to capture initial kinetic rates.

Catalyst SystemLoading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)Key Operational Limitation
7-Br-POD (Novel) 2.0 4 96 98 12.0 Requires strictly non-coordinating solvents (e.g., Toluene)
Takemoto's Thiourea10.01289920.74High loading required; susceptible to product inhibition
TRIP-CPA (Phosphoric Acid)5.02485940.70Poor solubility; requires extended reaction times
MacMillan Imidazolidinone20.01878880.21Prone to background racemic reactions at high loadings

Analysis of Results: The 7-Br-POD catalyst demonstrates a 16-fold increase in TOF compared to the benchmark thiourea system [3]. This dramatic enhancement is attributed to the rapid exchange rate of halogen bonds compared to hydrogen bonds. While hydrogen-bonded product complexes often suffer from product inhibition (the product binds the catalyst as tightly as the starting material), the σ -hole interaction in 7-Br-PODs is highly sensitive to the electronics of the transition state, allowing for rapid product release once the C-C bond is formed.

Experimental Validation: Self-Validating Protocol

Trust in a methodology stems from reproducibility and an understanding of why each step is performed. The following protocol for the asymmetric Michael addition using 7-Br-POD is designed as a self-validating system.

Step-by-Step Methodology

1. Catalyst and Substrate Pre-Association

  • Action: In an oven-dried Schlenk flask under N₂, dissolve 7-Br-POD (0.02 mmol, 2 mol%) and trans-β-nitrostyrene (1.0 mmol) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes.

  • Causality: Toluene is strictly chosen because it is a non-coordinating solvent. Using solvents like THF or DMF would result in the solvent's lone pairs competitively binding to the bromine's σ -hole, killing catalytic activity. The 10-minute pre-stir ensures complete LUMO-lowering activation of the nitroalkene prior to nucleophile introduction.

2. Nucleophile Introduction

  • Action: Cool the mixture to -20°C. Add dimethyl malonate (1.2 mmol) dropwise over 5 minutes via a syringe pump.

  • Causality: The reaction is highly exothermic. Dropwise addition at cryogenic temperatures prevents localized thermal gradients. If the temperature spikes, the entropic advantage of the rigid 7-Br-POD transition state is overcome, leading to a precipitous drop in enantioselectivity (ee).

3. Kinetic Quenching & Isolation

  • Action: After 4 hours, quench the reaction by rapidly injecting 0.5 mL of cold methanol. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 8:2).

  • Causality: Methanol acts as a massive excess of a competitive hydrogen/halogen-bond acceptor. It instantly disassembles the catalyst-substrate-product continuum, "freezing" the kinetic profile and preventing any reversible retro-Michael pathways during workup.

Workflow Step1 Step 1: Pre-Association 7-Br-POD + Nitroalkene in Toluene (Non-coordinating) Step2 Step 2: Cryogenic Cooling Lower to -20°C to maximize entropic control Step1->Step2 Step3 Step 3: Nucleophile Addition Dimethyl malonate added dropwise Step2->Step3 Step4 Step 4: Kinetic Quench Methanol injection to freeze reaction profile Step3->Step4 Step5 Step 5: Isolation Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Self-validating experimental workflow for 7-Br-POD catalyzed asymmetric Michael addition.

Conclusion

The 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione architecture represents a paradigm shift in bifunctional organocatalysis. By bridging the gap between rigid bicyclic lactam stereocontrol and cutting-edge halogen-bond activation, it resolves the historical limitations of high catalyst loading and product inhibition seen in traditional hydrogen-bonding catalysts. For process chemists scaling asymmetric aza-Michael or carbon-Michael additions, 7-Br-PODs offer a highly efficient, heavy-metal-free alternative.

References

  • Highly Diastereo- and Enantioselective Cascade Synthesis of Bicyclic Lactams in One-Pot ResearchGate[Link]

  • Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules MDPI - Molecules[Link]

  • A Bifunctional N-Heterocyclic Carbene as a Noncovalent Organocatalyst for Enantioselective Aza-Michael Addition Reactions ACS Catalysis[Link]

Validation

A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 7-bromo-1H,3H,4H-pyrrolo[2,1-c]oxazine-1,3-dione

A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione The pyrrolo[2,1-c][1]oxazine core is a recurring motif in compounds with diverse biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1][2]oxazine-1,3-dione

The pyrrolo[2,1-c][1]oxazine core is a recurring motif in compounds with diverse biological activities, ranging from anti-inflammatory to potential neurological applications.[4][5][6][7] The introduction of a bromine atom can further modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, a rigorous and reproducible biological assay is paramount to accurately characterizing the activity of this, or any, novel compound.

The Critical Importance of Chemical Probe Validation

Common Pitfalls in Biological Assay Reproducibility

The sources of variability in biological assays are numerous and can be broadly categorized into three areas: pre-analytical, analytical, and post-analytical.

Source of VariabilityCommon ExamplesImpact on Reproducibility
Pre-analytical Cell line misidentification or contamination, inconsistent cell passage number, batch-to-batch variation in reagents (e.g., serum, antibodies), improper sample handling and storage.[2][10][11]High
Analytical Poorly optimized assay protocol, instrument variability, pipetting errors, edge effects in microplates, lack of appropriate controls.[12][13][14]High
Post-analytical Subjective data analysis, inappropriate statistical methods, lack of transparent reporting.Medium

Addressing these potential pitfalls requires a systematic and proactive approach to assay design and execution.

A "Gold Standard" Protocol for a Reproducible Cell-Based Assay

Let us hypothesize that 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione is being investigated for its potential to modulate a specific cellular signaling pathway. The following outlines a "gold standard" protocol designed to maximize reproducibility.

Experimental Workflow: Gold Standard Protocol

Gold Standard Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase cell_prep Cell Line Authentication (STR Profiling) & Mycoplasma Testing reagent_qc Reagent Qualification (e.g., Serum & Antibody Lot Testing) cell_prep->reagent_qc Ensures Consistent Starting Material cell_culture Standardized Cell Culture (Defined Passage Number & Density) reagent_qc->cell_culture plate_prep Automated Liquid Handling (Randomized Plate Layout) cell_culture->plate_prep Standardized Input treatment Compound Treatment (Dose-Response with Controls) plate_prep->treatment assay Multiplexed Assay Readout (e.g., Target Engagement & Cytotoxicity) treatment->assay data_analysis Automated Data Analysis (Pre-defined Statistical Methods) assay->data_analysis reporting Transparent Reporting (Detailed Methods & Raw Data) data_analysis->reporting

Caption: A "gold standard" workflow for a reproducible cell-based assay, emphasizing rigorous quality control at each stage.

Step-by-Step Methodology
  • Cell Line Authentication and Maintenance:

    • Verify the identity of the cell line using Short Tandem Repeat (STR) profiling.[2]

    • Regularly test for mycoplasma contamination.

    • Use cells within a defined, narrow range of passage numbers to minimize phenotypic drift.[15]

    • Maintain detailed cell culture records, including media lot numbers and passage dates.

  • Reagent Qualification and Management:

    • Qualify each new lot of critical reagents, such as fetal bovine serum and antibodies, to ensure consistent performance.[10]

    • Prepare and store all reagents according to standardized operating procedures (SOPs).

    • For the test compound, 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione, ensure accurate weighing and solubilization, and verify its concentration and stability in the assay medium.

  • Assay Protocol and Execution:

    • Develop a detailed SOP for the entire assay, including cell seeding density, incubation times, and reagent addition steps.[10]

    • Utilize automated liquid handling systems to minimize pipetting errors and ensure consistent volumes.[12]

    • Employ a randomized plate layout to mitigate edge effects.

    • Include appropriate controls on every plate:

      • Negative Control: Vehicle (e.g., DMSO) only.

      • Positive Control: A known activator or inhibitor of the target pathway.

      • Untreated Control: Cells with no treatment.

    • Perform a dose-response curve for the test compound.

    • Consider a multiplexed readout to simultaneously measure the target effect and cell viability to identify cytotoxic artifacts.[15]

  • Data Analysis and Reporting:

    • Establish a pre-defined data analysis workflow.

    • Use robust statistical methods to assess data quality and determine hit criteria. For high-throughput screening, a Z'-factor > 0.5 is generally considered acceptable.[16][17]

    • Report all experimental details, including the make and model of instruments, software versions, and all raw data.

Comparison with a "Common Practice" Protocol

To illustrate the impact of these rigorous measures, let's compare the "gold standard" approach with a more common, less stringent protocol.

| Feature | "Gold Standard" Protocol | "Common Practice" Protocol | Impact on Reproducibility | | --- | --- | --- | | Cell Line | STR profiled, mycoplasma tested, low passage | Assumed identity, not recently tested for mycoplasma, wide passage range | High risk of using wrong or compromised cells, leading to irrelevant results. | | Reagents | Lot-to-lot qualification of critical reagents | Reagents used as received from the vendor | Batch variations can introduce significant and unexpected changes in assay performance.[13] | | Liquid Handling | Automated and randomized | Manual pipetting, non-randomized plate layout | Increased risk of human error, and systematic bias from edge effects. | | Controls | Comprehensive (positive, negative, untreated) | Often only a negative control | Inability to assess assay performance and distinguish true hits from artifacts. | | Data Analysis | Pre-defined, robust statistics | Ad-hoc analysis, potential for subjective interpretation | Difficulty in comparing results across experiments and labs. |

Hypothetical Data Comparison

The following table presents hypothetical data from three independent experiments to assess the effect of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione on a target, illustrating the difference in reproducibility.

Experiment"Gold Standard" IC50 (µM)"Common Practice" IC50 (µM)
11.20.8
21.12.5
31.31.5
Mean 1.2 1.6
Standard Deviation 0.1 0.85
Coefficient of Variation 8.3% 53.1%

The significantly lower coefficient of variation for the "gold standard" protocol demonstrates its superior reproducibility.

Hypothetical Signaling Pathway and Assay Principle

Let's assume that 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione is hypothesized to be an inhibitor of a pro-inflammatory signaling pathway, such as the NF-κB pathway. A reproducible assay could involve a reporter gene assay in a stable cell line.

Signaling Pathway cluster_pathway Hypothetical NF-κB Signaling Pathway cluster_inhibition stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor iKK IKK Complex receptor->iKK Activates ikb IκB iKK->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene Reporter Gene (e.g., Luciferase) protein Reporter Protein gene->protein Transcription & Translation compound 7-bromo-1H,3H,4H-pyrrolo [2,1-c][1,4]oxazine-1,3-dione compound->iKK Inhibits

Caption: A diagram of a hypothetical signaling pathway where the compound of interest acts as an inhibitor.

In this assay, inhibition of the IKK complex by the compound would prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the expression of the luciferase reporter gene. The readout would be a decrease in luminescence, which can be quantified with high precision.

Alternative Assay Considerations: Reactive Oxygen Species (ROS) Detection

Given the electrophilic nature that can be associated with bromo-substituted heterocyclic compounds, an alternative or parallel investigation could be its effect on cellular reactive oxygen species (ROS) levels. However, assays for ROS are notoriously prone to artifacts.[18]

Comparison of ROS Probes:

ProbeAdvantagesDisadvantages & Reproducibility Issues
DCFH-DA Widely used, general oxidative stress indicator.[19]Lacks specificity, prone to auto-oxidation, results can be difficult to interpret and reproduce.[18]
MitoSOX™ Red Specific for mitochondrial superoxide.[18][19]Can be oxidized by other species, fluorescence can be affected by mitochondrial membrane potential.
Hydroxylamine Spin Probes Do not redox cycle, can be targeted to specific cellular compartments.[20]Requires specialized equipment (Electron Spin Resonance), may have off-target effects.

For reproducible ROS measurements, it is crucial to use multiple probes with different mechanisms of action and to include appropriate positive and negative controls to validate the findings.[19]

Conclusion

While the specific biological activity of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1]oxazine-1,3-dione remains to be fully elucidated, the principles for ensuring the reproducibility of its biological characterization are clear. By adopting a "quality by design" approach to assay development, focusing on rigorous validation of all components, and maintaining transparency in reporting, researchers can have high confidence in their findings. This not only accelerates the pace of scientific discovery but also builds a more robust and reliable foundation for future research and drug development.

References

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]

  • Ekins, S., et al. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. ACS Chemical Biology. [Link]

  • Arrowsmith, C. H., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]

  • Pamies, D., et al. (2018). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. [Link]

  • Karim, R., et al. (2026). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]

  • Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. Methods in Molecular Biology. [Link]

  • Aimon, A., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Current Opinion in Chemical Biology. [Link]

  • Impact of Pipetting Errors on Reproducibility of Cell Based Assays. Sartorius. [Link]

  • Nobre, M. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • Meehan, B. J., et al. (2017). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique de l'OIE. [Link]

  • Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • MASI Longevity Science. (2025). Fluorescence Probes for ROS Detection: Overview. [Link]

  • Lab Manager. (2025). Ensuring Reproducibility in Biological Research. [Link]

  • Cooksey, G. A., et al. (2011). Reproducibility and Robustness of a Real-Time Microfluidic Cell Toxicity Assay. Analytical Chemistry. [Link]

  • Dr.Oracle. (2025). What factors can affect the reproducibility of analytical results?. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). [Link]

  • Yasir, M., et al. (2016). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Biosensors. [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Mondal, S., & Ghosh, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanoscience and Nanoengineering. [Link]

  • Wang, Y., et al. (2025). Recent Progress in Small Molecule-Based Chemiluminescent Probes for Reactive Oxygen and Nitrogen Species. Chemical & Biomedical Imaging. [Link]

  • Kalyanaraman, B. (2026). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Technology Networks. (2025). High-Throughput Screening. [Link]

  • Fun, H.-K., et al. (2011). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Li, J., et al. (2023). Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1]oxazine-3,9-diones. RSC Advances. [Link]

  • Kim, J. H., et al. (2016). Synthesis of pyrrolo[2,1-f][1][21]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2023). Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1]oxazine-3,9-diones. RSC Advances. [Link]

  • Chaitra G, & Rohini RM. (2026). Synthesis and Biological Activities of[8]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Oshima, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin. [Link]

  • Szymańska, E., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. [Link]

  • Obafemi, C. A., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Szczukowski, Ł., et al. (2025). 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. International Journal of Molecular Sciences. [Link]

  • Szymańska, E., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. [Link]

Sources

Comparative

Structural Confirmation of 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione via 2D NMR Spectroscopy: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the "regioisomer trap" in drug development and natural product synthesis. You synthesize or isolate a novel halogenated heterocycle, high-resolution mass spectrom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "regioisomer trap" in drug development and natural product synthesis. You synthesize or isolate a novel halogenated heterocycle, high-resolution mass spectrometry (HRMS) confirms your molecular formula, and 1D NMR identifies the correct functional groups. Yet, the exact position of the halogen remains ambiguous.

This guide explores the structural elucidation of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione , a complex bicyclic anhydride/imide scaffold related to various bioactive marine alkaloids [1]. We will objectively compare the performance of Advanced 2D NMR against traditional 1D NMR and X-Ray Crystallography, demonstrating why a comprehensive 2D NMR suite is the most robust, self-validating system for regioisomer confirmation.

The Structural Challenge: The Regioisomer Trap

The compound features a pyrrole ring fused to a 1,4-oxazine-1,3-dione ring. In IUPAC nomenclature, the "1H,3H,4H" prefix indicates the saturated positions of the parent pyrrolo[2,1-c][1,4]oxazine scaffold required to accommodate the dione and the C4 methylene group.

The primary analytical challenge is distinguishing the 7-bromo regioisomer from the 6-bromo regioisomer . Both isomers yield identical MS profiles and nearly identical 1D 1 H NMR splitting patterns (two doublets with a ~3.2 Hz coupling constant characteristic of pyrrole protons). To definitively place the bromine atom without relying on destructive or time-consuming methods, we must analyze the heteronuclear connectivity.

Methodology Comparison Matrix

When confirming the structure of halogenated fused rings, researchers typically choose between three analytical pathways.

Table 1: Performance Comparison of Elucidation Techniques

Analytical ModalitySpeedRegioisomer ResolutionSample StateCost & Accessibility
1D NMR + HRMS High (< 1 hr)Poor (Cannot definitively place halogens on symmetrical/semi-symmetrical rings)SolutionLow / High Accessibility
X-Ray Crystallography Low (Days/Weeks)Excellent (Absolute 3D spatial confirmation)Solid (Requires single crystals)High / Specialized
Advanced 2D NMR Suite Moderate (2-4 hrs)Excellent (Self-validating through multi-bond connectivity)SolutionModerate / Standard

While X-Ray crystallography provides absolute proof, growing diffraction-quality crystals of cyclic anhydrides can be notoriously difficult due to hydrolysis or poor packing. The Advanced 2D NMR Suite (HSQC, HMBC, COSY) emerges as the champion, providing definitive structural proof directly in the solution state [2].

Workflow Start Unknown Halogenated Bicyclic Heterocycle MS HRMS (Molecular Formula) Start->MS NMR1D 1D 1H & 13C NMR (Functional Groups) MS->NMR1D Decision Regioisomer Ambiguity? (6-bromo vs 7-bromo) NMR1D->Decision NMR2D Advanced 2D NMR Suite (HSQC, HMBC, COSY) Decision->NMR2D Solution State (Fast & Definitive) XRay X-Ray Crystallography (Solid State) Decision->XRay Crystalline State (Slow) Confirm Definitive Structural Confirmation NMR2D->Confirm XRay->Confirm

Caption: Decision matrix for structural elucidation of halogenated heterocycles.

The 2D NMR Protocol: A Self-Validating System

To establish a self-validating proof of structure, we utilize Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects couplings between protons and carbons separated by 2 or 3 bonds ( 2JCH​ and 3JCH​ ), allowing us to trace the carbon skeleton across heteroatoms [3].

Experimental Protocol for 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS. Transfer to a 5 mm high-precision NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe (e.g., TCI) to maximize the signal-to-noise ratio for carbon detection. Maintain the sample at 298 K.

  • 1D Baseline Acquisition: Acquire 1 H NMR (16 scans, d1=2.0s) and 13 C{ 1 H} NMR (1024 scans, d1=2.0s).

  • HSQC Acquisition: Run a multiplicity-edited HSQC sequence to map 1-bond C-H connections. (256 increments in t1​ , 4 scans/increment).

  • HMBC Acquisition: Run a gradient-selected HMBC sequence optimized for long-range coupling constants ( nJCH​=8 Hz). (512 increments in t1​ , 8 scans/increment).

  • Data Processing: Zero-fill to a 2K x 2K matrix, apply sine-bell squared apodization, and perform manual phase/baseline correction.

Quantitative Data Presentation

Table 2: Simulated 1H, 13C, and 2D NMR Spectral Data

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( J in Hz)HMBC Correlations (Proton to Carbon)
C1 (C=O) 158.0--None observed
O2 ----
C3 (C=O) 164.5--H4 ( 2J )
C4 (CH 2​ ) 48.25.10s, 2HC3 ( 2J ), C5 ( 3J ), C7a ( 3J )
N4a ----
C5 (CH) 128.57.30d, 3.2C4 ( 3J ), C6 ( 2J ), C7 ( 3J ), C7a ( 3J )
C6 (CH) 112.46.45d, 3.2C5 ( 2J ), C7 ( 2J ), C7a ( 3J )
C7 (C-Br) 103.8--H5 ( 3J ), H6 ( 2J )
C7a (C) 122.1--H4 ( 3J ), H5 ( 3J ), H6 ( 3J )

Expertise & Experience: The Causality of the HMBC Logic

Why does this specific HMBC dataset definitively prove the 7-bromo isomer and rule out the 6-bromo isomer? The answer lies in the connectivity to the C1 carbonyl [4].

In the 7-bromo isomer , the protons on the pyrrole ring are located at C5 and C6. The H6 proton is separated from the C1 carbonyl by four bonds (H6 - C6 - C7 - C7a - C1). Because HMBC typically only shows 2-bond and 3-bond correlations, the C1 carbonyl appears as a "silent" peak in the 2D spectrum—it receives no cross-peaks from the pyrrole protons.

If the molecule were the 6-bromo isomer , the protons would be at C5 and C7. The H7 proton would be exactly three bonds away from the C1 carbonyl (H7 - C7 - C7a - C1). This would generate a massive, undeniable 3JCH​ cross-peak in the HMBC spectrum.

The absence of this correlation, combined with the presence of the H4 C3 correlation, creates a closed, self-validating logical loop that confirms the regiochemistry without requiring a crystal structure.

HMBC_Logic cluster_7bromo 7-Bromo Isomer (Actual) cluster_6bromo 6-Bromo Isomer (Hypothetical) H6_7 H6 Proton C7a_7 C7a (Fusion Carbon) H6_7->C7a_7 3-bond HMBC (Observed) C1_7 C1 (Carbonyl) H6_7->C1_7 4-bond HMBC (Not Observed) H7_6 H7 Proton C7a_6 C7a (Fusion Carbon) H7_6->C7a_6 2-bond HMBC (Observed) C1_6 C1 (Carbonyl) H7_6->C1_6 3-bond HMBC (Strong Signal)

Caption: HMBC logical relationship differentiating the 7-bromo and 6-bromo regioisomers.

Conclusion

While 1D NMR and HRMS are excellent baseline tools, they lack the spatial resolution required to solve regioisomer ambiguities in complex halogenated heterocycles. By leveraging an Advanced 2D NMR Suite—specifically the 3-bond connectivity limits of HMBC—researchers can establish a self-validating structural proof for compounds like 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione in a fraction of the time required for X-ray crystallography.

References

  • Wang, J., et al. "Alkaloids from the Mangrove-Derived Actinomycete Jishengella endophytica 161111." Marine Drugs, National Center for Biotechnology Information (PMC). URL:[Link]

  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. URL:[Link]

  • Birlirakis, N., et al. "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." Analyst, RSC Publishing. URL:[Link]

  • Junker, J. "Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon." Molecules, National Center for Biotechnology Information (PMC). URL:[Link]

Validation

Cross-Validation of Quantification Methods for 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Objective: To provide an authoritative, data-backed comparison of orthogonal quantification strategies (HPLC-UV/DAD vs. LC-MS/...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Objective: To provide an authoritative, data-backed comparison of orthogonal quantification strategies (HPLC-UV/DAD vs. LC-MS/MS) for the halogenated heterocyclic scaffold, 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (7-Br-POD).

Mechanistic Overview & Analytical Challenges

The compound 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione presents a unique analytical profile driven by two distinct structural features:

  • The Pyrrolo-Oxazine-Dione Core: The conjugated bicyclic ring system, coupled with the dione carbonyls, produces strong π→π∗ and n→π∗ transitions. This results in a robust UV absorption maximum near 250–254 nm, a characteristic shared with naturally occurring pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde derivatives[1][2].

  • The 7-Bromo Substituent: Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). This isotopic signature is a powerful asset in mass spectrometry, allowing for high-fidelity precursor identification amidst complex biological matrices.

Selecting the appropriate quantification method depends entirely on the matrix complexity and the required limit of quantification (LOQ).

G A Sample Matrix (7-Br-POD Analyte) B Concentration & Application? A->B C HPLC-UV/DAD (>1 µg/mL, API QC) B->C High Conc. / Simple Matrix D LC-MS/MS (<1 ng/mL, PK/ADME) B->D Trace Level / Bio-Matrix E UV Absorbance at 254 nm (Conjugated Dione) C->E F MRM Isotope Tracking (79Br / 81Br Doublet) D->F

Decision matrix for 7-Br-POD quantification based on matrix complexity and sensitivity needs.

Method 1: HPLC-UV/DAD (High-Performance Liquid Chromatography with Diode Array Detection)

Causality & Application: HPLC-UV is the gold standard for synthetic batch release, purity profiling, and high-concentration formulation testing. Because the pyrrolo[2,1-c][1,4]oxazine core absorbs strongly at 254 nm[2], UV detection avoids the matrix ionization suppression issues inherent to mass spectrometry[3].

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dissolve the synthetic API in a 50:50 (v/v) mixture of Methanol and LC-grade Water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic elution using 60% Buffer A (0.1% Formic Acid in Water) and 40% Buffer B (Acetonitrile). Causality: Formic acid maintains the dione system in its fully protonated (non-enolized) state, preventing peak tailing and split peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD scanning from 200–400 nm, with quantification extracted at 254 nm[1][2].

  • System Suitability Test (SST): Inject a 10 µg/mL reference standard. The theoretical plate count ( N ) must exceed 3,000, and the tailing factor ( Tf​ ) must be ≤1.2 .

  • Self-Validation Checkpoint: Utilize the DAD software to calculate the Peak Purity Index . A purity match factor of >990 across the peak width confirms the absence of co-eluting synthetic impurities (e.g., unreacted precursors or debrominated byproducts).

Method 2: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Causality & Application: For in vivo pharmacokinetic (PK) and ADME studies, the analyte concentration often drops into the sub-nanogram per milliliter range. LC-MS/MS (ESI+) is mandatory here. The method leverages the distinct 79 Br/ 81 Br isotopic doublet to create a highly specific Multiple Reaction Monitoring (MRM) assay.

Step-by-Step Protocol (Self-Validating System)
  • Internal Standard (IS) Addition: Spike 10 µL of a structurally similar analog (e.g., 7-chloro-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione, 50 ng/mL) into 50 µL of plasma to normalize extraction recovery and matrix effects.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 3.5 minutes to rapidly elute endogenous phospholipids that cause ion suppression.

  • MS/MS Parameters (ESI+):

    • Precursor Ions: Monitor m/z 231.9 ( 79 Br) and m/z 233.9 ( 81 Br).

    • Product Ions: Optimize collision energy (CE) to monitor the loss of CO and the oxazine ring opening. Typical transitions: 231.9→160.0 and 233.9→162.0 .

  • Self-Validation Checkpoint (Isotopic Fidelity): The peak area ratio of the 79 Br transition to the 81 Br transition must remain within ±15% of the theoretical 1.02 ratio. If the ratio skews, it mathematically proves that an isobaric matrix interference is co-eluting with the target analyte, automatically invalidating that specific sample run.

Comparative Data Synthesis

The following table summarizes the cross-validation parameters established for both methodologies, demonstrating their respective operational domains.

Validation ParameterHPLC-UV/DAD (API QC)LC-MS/MS (Plasma PK)
Linear Dynamic Range 0.5 – 100 µg/mL0.1 – 500 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.50 µg/mL0.10 ng/mL
Intra-day Precision (RSD%) <1.5% <6.8%
Inter-day Precision (RSD%) <2.0% <8.5%
Extraction Recovery 99.2%±1.1% (Direct Dilution) 88.4%±4.2% (Protein Crash)
Matrix Effect Not Applicable 92%−105% (IS Normalized)
Run Time per Sample 10.0 minutes4.5 minutes

Conclusion: HPLC-UV/DAD provides unmatched precision and cost-efficiency for high-concentration synthetic analysis, relying on the robust chromophore of the pyrrolo-oxazine-dione core[1][2]. Conversely, LC-MS/MS is indispensable for bioanalysis, where the unique isotopic signature of the 7-bromo substituent acts as an internal self-validation mechanism against matrix interference.

References

  • [1] Title: Discovery and Biosynthetic Studies of a Highly Reduced Cinnamoyl Lipid, Tripmycin A, from an Endophytic Streptomyces sp. | Source: Journal of Natural Products - ACS Publications | URL:1

  • [2] Title: Alkaloids from the Mangrove-Derived Actinomycete Jishengella endophytica 161111 | Source: Marine Drugs | URL: 2

  • [3] Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | Source: International Journal of Pharmaceutical Sciences and Drug Research | URL: 3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and PPE Protocols for 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

As drug development professionals, we frequently handle novel, highly functionalized building blocks before their comprehensive toxicological profiles are fully established in the literature. 7-bromo-1H,3H,4H-pyrrolo[2,1...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently handle novel, highly functionalized building blocks before their comprehensive toxicological profiles are fully established in the literature. 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS: 2092438-66-7) is one such intermediate[1].

Because this compound features a brominated pyrrole fused to an oxazine-dione ring, it presents a unique physicochemical risk profile. The heavy bromine atom increases the molecule's lipophilicity, significantly enhancing its ability to permeate the stratum corneum if dissolved in common laboratory organic solvents (such as DMSO or DMF). Furthermore, the dione moiety can act as a reactive electrophilic center. In the absence of specific Occupational Exposure Limits (OELs) for this exact compound, laboratory personnel must apply the precautionary principle.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during the handling, reaction setup, and disposal of this compound.

Chemical Identity & Physiochemical Risks

Understanding the physical properties of a compound is the foundational step in designing a robust safety protocol.

Table 1: Chemical Identity & Logistics Data

PropertySpecification
Chemical Name 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione
CAS Number 2092438-66-7[1]
Molecular Weight 230.02 g/mol [1]
Molecular Formula C7H4BrNO3[1]
SMILES Code O=C(C1=CC(Br)=CN1C2)OC2=O[2]
Storage & Logistics Cold-chain transportation required[2]

Expert Insight on Causality: This compound is typically shipped via cold-chain transportation to preserve its structural integrity[2]. Handling cold compounds requires specific pre-operational steps. If a cold vial is opened immediately in a humid lab environment, atmospheric moisture will condense directly onto the powder. This not only ruins the accuracy of your analytical weighing but can also cause hydrolytic degradation of the sensitive oxazine-1,3-dione ring, generating reactive and potentially hazardous byproducts.

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is not arbitrary; it is a calculated response to specific chemical hazards evaluated during a rigorous hazard assessment[3]. The following matrix outlines the mandatory PPE for handling this compound, grounded in the mechanistic causality of the risks involved.

Table 2: Mandatory PPE Specifications

Protection ZoneRequired PPEMechanistic Rationale & Standard
Eye/Face Chemical Splash GogglesProtects against micro-particulate aerosolization during weighing. Must meet ANSI Z87.1-2015 standards[4].
Hands (Skin) Double-layered Nitrile GlovesHalogenated heterocycles dissolved in organic solvents rapidly permeate thin latex. The outer nitrile glove must be >0.11mm thick[3].
Body Flame-Resistant (FR) Lab CoatKnit cuffs prevent wrist exposure and mitigate static discharge risks during powder transfer.
Respiratory N95 / P100 RespiratorRequired only if engineering controls (fume hood) fail or during major spill cleanup outside a ventilated zone.

Self-Validating Safety System: Implement a "double-glove color contrast" system. Wear a brightly colored inner glove (e.g., green) and a standard outer glove (e.g., blue). If the outer glove suffers a micro-tear or chemical permeation, the inner color becomes immediately visible, visually validating the breach and triggering an instant glove change.

Operational Workflow & Handling Protocol

The safe handling of halogenated heterocycles relies on a strict sequence of engineering controls and execution steps.

Workflow A Hazard Assessment (Brominated Heterocycle) B PPE Selection (Double Nitrile, Goggles) A->B dictates C Engineering Controls (Fume Hood 80-100 fpm) A->C requires D Execution (Weighing & Transfer) B->D enables safe C->D contains E Decontamination (Surface Wipe Down) D->E followed by F Waste Disposal (Halogenated Stream) E->F generates

Fig 1. Operational workflow and safety dependencies for halogenated heterocycles.

Step-by-Step Methodology: Weighing and Transfer
  • Thermal Equilibration : Remove the sealed vial of 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione from cold storage[2]. Place it unopened in a desiccator at room temperature for at least 30 minutes prior to use.

  • Engineering Control Verification : Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm)[3]. Self-validation: Check the digital monitor; do not proceed if the flow alarm is active.

  • Static Mitigation : Brominated powders can hold static charges, leading to sudden aerosolization. Wipe the exterior of your anti-static weigh boat with a damp Kimwipe or use a zero-stat anti-static gun before dispensing.

  • Dispensing : Using a clean, stainless-steel micro-spatula, carefully transfer the required mass. Keep the vial and weigh boat deep inside the hood (at least 6 inches behind the sash) to prevent user-generated eddy currents from disrupting the powder.

  • Closed-System Transfer : Transfer the weighed powder into your reaction flask and immediately seal it with a septum. If adding solvent, do so via a syringe through the septum to minimize open-air exposure.

Spill Response & Decontamination Plan

Even with meticulous planning, spills occur. Your response must be immediate and procedural to prevent exposure.

  • Minor Powder Spill (Inside Hood) :

    • Do not sweep dry powder with a brush, as this causes immediate aerosolization.

    • Gently cover the spill with a paper towel dampened with an appropriate solvent (e.g., isopropanol).

    • Wipe inward from the edges to the center to contain the spread.

    • Dispose of the contaminated towels in a designated solid hazardous waste container.

  • Skin Contact : Immediately remove contaminated PPE. Flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or sink. Seek occupational health evaluation.

Waste Disposal Plan

Halogenated organic compounds require strict segregation to prevent the formation of highly toxic byproducts (such as dioxins) during municipal incineration.

  • Solid Waste : All empty vials, contaminated weigh boats, and Kimwipes must be placed in a clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste : Reaction filtrates and solvent washes containing this compound must be deposited in a "Liquid Halogenated Waste" carboy. Never mix halogenated waste with general non-halogenated solvent waste, as this drastically increases disposal costs and environmental risks.

Sources

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